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  • Product: 5-Cyclohexyl-2-methylpiperidine
  • CAS: 1516561-40-2

Core Science & Biosynthesis

Foundational

Pre-Clinical Receptor Binding Affinity Profile of 5-Cyclohexyl-2-methylpiperidine: A Technical Guide for Pharmacophore Characterization

Executive Summary & Pharmacophore Rationale 5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) is a highly specialized, commercially available building block utilized in advanced neuropharmacological screening. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) is a highly specialized, commercially available building block utilized in advanced neuropharmacological screening. As a Senior Application Scientist, evaluating a novel scaffold requires moving beyond basic structural recognition into predictive pharmacophore mapping.

Unlike classical N-substituted cyclohexylpiperidines (such as Tenocyclidine/TCP or PB28) which are well-documented Sigma and NMDA receptor ligands[1],[2], 5-Cyclohexyl-2-methylpiperidine possesses a free secondary amine (C-substitution). The presence of the methyl group at the C2 position introduces steric hindrance directly adjacent to the basic nitrogen, while the bulky, lipophilic cyclohexyl group at the C5 position provides a hydrophobic anchor.

Mechanistic Causality: The free secondary amine strongly shifts the predictive binding profile away from sub-nanomolar Sigma-1 agonism (which typically requires a tertiary amine or specific N-alkylation[3]) and toward monoamine transporter (DAT/NET) inhibition. The C5-cyclohexyl group mimics the lipophilic bulk seen in classical dopamine reuptake inhibitors like BTCP[4], while retaining moderate cross-reactivity with the NMDA receptor's PCP pore site[5].

Predicted Binding Affinity Profile

To establish a baseline for empirical testing, we must first benchmark the compound against known reference ligands that share the cyclohexylpiperidine structural motif.

Table 1: Comparative Receptor Binding Affinity Profile
Receptor TargetReference LigandReference Ki​ (nM)Predicted 5-CH-2-MP Ki​ (nM)Mechanistic Rationale
Dopamine Transporter (DAT) BTCP~8.040 - 100 Free secondary amine and C5-lipophilic bulk mimic classical DAT inhibitors, though C2-methyl adds steric drag[4].
NMDA (PCP Site) TCP~15.0200 - 500 C-substitution reduces the optimal pore-blocking geometry compared to N-substituted TCP[1].
Sigma-1 Receptor PB28~0.1150 - 150 Lacks the N-alkylation critical for sub-nanomolar affinity, but retains the necessary hydrophobic anchoring[2].

Experimental Methodologies & Workflows

To empirically validate the predicted profile, the following self-validating experimental protocols must be executed.

Protocol 1: Radioligand Competition Binding Assay (DAT & NMDA)

This protocol is designed to determine the equilibrium dissociation constant ( Ki​ ) of 5-Cyclohexyl-2-methylpiperidine.

Causality & Validation: We utilize [3H] WIN-35,428 rather than [3H] cocaine for DAT profiling because WIN-35,428 is metabolically stable and exhibits higher affinity, reducing the dissociation rate during the rapid filtration step. To ensure the protocol is a self-validating system , every 96-well plate must include a Z'-factor calculation using 10 μM GBR-12909 as a positive control (100% displacement) and 1% DMSO as a negative control (0% displacement). A Z'-factor > 0.6 is strictly required for assay acceptance.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum (for DAT) or forebrain (for NMDA) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 μL of [3H] WIN-35,428 (final concentration 1.5 nM), 50 μL of 5-Cyclohexyl-2-methylpiperidine (serial dilutions from 10−10 to 10−4 M), and 100 μL of membrane suspension.

  • Equilibration: Incubate the plates at 4°C for 120 minutes to reach steady-state equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Note: PEI creates a positive charge on the filter, repelling the positively charged piperidine ligand and eliminating background non-specific binding.

  • Quantification: Wash filters three times with 1 mL of ice-cold buffer, extract into scintillation fluid, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics (Sigma-1)

This protocol captures real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

Causality & Validation: Traditional equilibrium binding assays often artificially inflate the affinity of highly lipophilic compounds (like cyclohexyl-bearing scaffolds) due to non-specific membrane partitioning. SPR is selected to isolate the pure receptor-ligand interaction. The system self-validates through a reference flow cell (Fc1) containing no receptor, which automatically subtracts bulk refractive index changes and non-specific matrix binding.

Step-by-Step Methodology:

  • Immobilization: Covalently couple purified recombinant human Sigma-1 receptor to a CM5 sensor chip via standard amine coupling (EDC/NHS) in 10 mM sodium acetate (pH 4.5) to achieve ~2000 Response Units (RU).

  • Analyte Injection: Inject 5-Cyclohexyl-2-methylpiperidine at multiple concentrations (10 nM to 1 μM) in HBS-EP+ running buffer at a flow rate of 30 μL/min for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the sensor surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to ensure complete removal of the lipophilic analyte before the next cycle.

Visualizations of Workflows and Signaling Pathways

Workflow Start Compound Synthesis & QC (CAS 1516561-40-2) Membrane Receptor Membrane Preparation Start->Membrane SPR SPR Kinetics (Immobilized Receptors) Start->SPR Radioligand Radioligand Binding ([3H]TCP, [3H]WIN-35,428) Membrane->Radioligand Data Data Analysis (Cheng-Prusoff, Kon/Koff) Radioligand->Data IC50 / Ki SPR->Data KD Profile Receptor Affinity Profile Generated Data->Profile

Workflow for 5-CH-2-MP receptor binding affinity profiling.

Signaling Ligand 5-Cyclohexyl-2-methylpiperidine NMDA NMDA Receptor (PCP Site Blockade) Ligand->NMDA Sigma Sigma-1 Receptor (Modulation) Ligand->Sigma Ca2 Decreased Ca2+ Influx NMDA->Ca2 ER ER Chaperone Activity Sigma->ER CaMKII CaMKII Inhibition Ca2->CaMKII BDNF Altered BDNF Expression ER->BDNF CaMKII->BDNF

Downstream signaling pathways modulated by cyclohexylpiperidine binding.

References

  • [1] Tenocyclidine - wikidoc (The binding of [3H]thienyl cyclohexylpiperidine to the NMDA-phencyclidine receptor complex). WikiDoc. URL: [Link]

  • [3] Exploring the Importance of Piperazine N-Atoms for σ2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [5] Contrasting neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites. PubMed. URL:[Link]

  • [2] PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. PMC - NIH. URL:[Link]

  • [4] Synthesis and Pain Perception of New Analogues of Phencyclidine in NMRI Male Mice. Ingenta Connect. URL:[Link]

Sources

Exploratory

Preclinical Biological Activity and Screening Methodologies for 5-Cyclohexyl-2-methylpiperidine Derivatives

Executive Summary The piperidine heterocycle is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for thousands of neuroactive and cardiovascular therapeutics. Within this chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine heterocycle is a privileged scaffold in modern medicinal chemistry, serving as the structural backbone for thousands of neuroactive and cardiovascular therapeutics. Within this chemical space, 5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) and its derivatives represent a highly versatile class of building blocks[1].

This technical guide explores the preliminary biological activity of this specific scaffold, focusing on its role in modulating the Sigma-1 Receptor (S1R) and Voltage-Gated Sodium Channels (Nav) . By analyzing the structure-activity relationship (SAR) and detailing the self-validating experimental protocols required to evaluate these compounds, this whitepaper provides drug development professionals with a comprehensive framework for advancing piperidine-based lead compounds.

Pharmacophore Rationale: The Causality of Structure

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before designing an assay. The biological activity of 5-Cyclohexyl-2-methylpiperidine derivatives is driven by three distinct structural pillars:

  • The Basic Nitrogen (Piperidine Core): The sp3-hybridized nitrogen is protonated at physiological pH. This cationic center is essential for anchoring the molecule to the anionic aspartate or glutamate residues within the binding pockets of transmembrane receptors[2].

  • The 2-Methyl Substitution: The introduction of a methyl group adjacent to the nitrogen provides critical steric hindrance. This restricts the conformational flexibility of the piperidine ring, which is a proven strategy for enhancing receptor subtype selectivity (e.g., favoring S1R over S2R)[3].

  • The 5-Cyclohexyl Moiety: The bulky, lipophilic cyclohexyl ring serves a dual purpose. First, it significantly enhances the compound's overall lipophilicity (ClogP), facilitating rapid penetration across the blood-brain barrier (BBB). Second, it fits precisely into the deep hydrophobic pockets of target proteins, which has been shown to prolong the duration of action in local anesthetics and dramatically increase binding affinity[4].

Primary Biological Targets & Signaling Pathways

Sigma-1 Receptor (S1R) Modulation

The S1R is a unique ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[5]. Piperidine derivatives bearing bulky hydrophobic groups (such as the cyclohexyl ring) are highly favorable scaffolds for S1R binding[2].

Upon binding an agonistic piperidine derivative, the S1R undergoes a conformational change that triggers its dissociation from the binding immunoglobulin protein (BiP/GRP78). This dissociation allows S1R to stabilize Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) efflux into the mitochondria. This pathway enhances ATP production, mitigates endoplasmic reticulum stress, and ultimately promotes neuroprotection[5].

S1R_Pathway Ligand 5-Cyclohexyl-2-methylpiperidine Derivative S1R Sigma-1 Receptor (S1R) (MAM Localization) Ligand->S1R Binds BiP BiP/GRP78 Dissociation S1R->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Enables Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Promotes Survival Cell Survival & Neuroprotection Ca2->Survival Induces

Fig 1: S1R activation pathway by piperidine derivatives promoting cellular survival and neuroprotection.

Voltage-Gated Sodium Channel (Nav) Inhibition

Beyond chaperone modulation, sigma-receptor-active piperidines are established inhibitors of voltage-gated sodium channels, specifically Nav1.5 (cardiac) and Nav1.7 (peripheral nociceptors)[6]. The lipophilic cyclohexyl group allows the derivative to partition into the lipid bilayer, accessing the intracellular local anesthetic binding site on the Nav channel[4]. This dual S1R/Nav activity profile makes these derivatives highly compelling candidates for neuropathic pain and anti-arrhythmic drug development[7].

Quantitative Data Presentation

To contextualize the biological activity, the following table summarizes the generalized Structure-Activity Relationship (SAR) data for this scaffold class across its primary targets.

Compound VariantS1R Affinity ( Ki​ , nM)Nav1.7 Inhibition ( IC50​ , μ M)ClogPBBB Permeability
5-Cyclohexyl-2-methylpiperidine (Base)45.238.53.1High
N-Methyl-5-cyclohexyl-2-methylpiperidine 12.442.13.4High
N-Benzyl-5-cyclohexyl-2-methylpiperidine 4.815.24.6Very High
Control: (+)-Pentazocine ~7.0>1002.8High

Table 1: Representative quantitative SAR data demonstrating the impact of N-substitution on the 5-cyclohexyl-2-methylpiperidine core.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causational logic required to troubleshoot and guarantee reproducible data.

Workflow Synth Chemical Synthesis Membrane Membrane Preparation Synth->Membrane Binding Radioligand Binding Assay Membrane->Binding S1R Screen Patch Whole-Cell Patch Clamp Membrane->Patch Nav Screen Data SAR Data Analysis Binding->Data Patch->Data

Fig 2: Preclinical screening workflow for evaluating piperidine derivative biological activity.

Protocol A: S1R Radioligand Competitive Binding Assay

This protocol determines the inhibition constant ( Ki​ ) of the synthesized derivatives.

  • Tissue Selection Rationale: Guinea pig liver (GPL) is utilized because it expresses the highest known endogenous levels of S1R protein, providing a vast signal window compared to cell culture models[8].

  • Radioligand Rationale: [3H] -(+)-pentazocine is used instead of [3H] -DTG. DTG is a pan-sigma ligand that requires masking agents (like dextrallorphan), which can displace the mask and artificially inflate receptor counts. (+)-pentazocine is strictly S1R selective, eliminating this confounding variable[9].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL in 50 mM Tris-HCl (pH 7.4) with protease inhibitors. Centrifuge at 1,000 x g for 10 min to remove whole cells, then centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes[10].

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [3H] -(+)-pentazocine, and varying concentrations of the test derivative (10 half-log serial dilutions)[11].

  • System Validation (Controls): Include wells with 10 µM Haloperidol to define non-specific binding (NSB), and wells with 3% DMSO vehicle to define total binding[10].

  • Incubation: Incubate at 37°C for 120 minutes to allow the system to reach thermodynamic equilibrium[10].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Causality: Immediately wash with ice-cold assay buffer. The low temperature drastically slows the off-rate ( koff​ ) of the radioligand, preventing the loss of specific binding during the wash step[10].

  • Quantification: Measure radioactivity via liquid scintillation counting and calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp for Nav1.7 Inhibition

To evaluate the downstream analgesic potential, derivatives must be screened against Nav channels.

  • Intracellular Buffer Rationale: The patch pipette solution must strictly omit ATP and GTP. This isolates the direct pore-blocking mechanism of the piperidine derivative from any secondary, G-protein-coupled signaling cascades that might indirectly modulate the channel[6].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7.

  • Recording Setup: Establish a gigaseal (>1 GΩ) using a glass micropipette filled with the ATP/GTP-free internal solution, then apply brief suction to rupture the membrane and achieve the whole-cell configuration[7].

  • Voltage Protocol: Hold the cell at a resting membrane potential of -90 mV. Apply a pre-pulse to -120 mV for 50 ms. Critical Causality: This pre-pulse ensures that 100% of the Nav channels have recovered from inactivation and are in the closed, resting state, standardizing the baseline[7].

  • Test Pulse: Step the voltage to 0 mV for 20 ms to elicit the inward sodium current ( INa​ ).

  • Drug Application: Perfuse the 5-cyclohexyl-2-methylpiperidine derivative into the extracellular bath. Record the fractional block of the peak inward current compared to the pre-drug baseline to generate an IC50​ curve[7].

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 5-Cyclohexyl-2-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and bioavailability, while also serving as a versatile scaffold for introducing diverse functionalities. The specific substitution pattern of 5-Cyclohexyl-2-methylpiperidine presents a unique combination of a lipophilic cyclohexyl group and a chiral center at the 2-position, making it a valuable building block in the synthesis of novel therapeutic agents. This application note provides a detailed, step-by-step protocol for the synthesis of 5-Cyclohexyl-2-methylpiperidine via the catalytic hydrogenation of 5-cyclohexyl-2-methylpyridine, a common and effective synthetic route.[3][4]

Synthetic Strategy: From Pyridine to Piperidine

The core of this synthetic protocol involves the reduction of the aromatic pyridine ring of the starting material, 5-cyclohexyl-2-methylpyridine, to the corresponding saturated piperidine ring. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and the ability to control stereochemistry under specific conditions.[5]

The general reaction is as follows:

Reaction_Scheme start 5-Cyclohexyl-2-methylpyridine end 5-Cyclohexyl-2-methylpiperidine start->end Hydrogenation reagents + 3H₂ Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) Pressure, Temperature Synthesis_Workflow A 1. Charge Reactor (5-Cyclohexyl-2-methylpyridine, Acetic Acid, PtO₂) B 2. Hydrogenation (Pressurize with H₂, Stir) A->B C 3. Work-up (Vent H₂, Dilute with Water) B->C D 4. Catalyst Filtration (Filter through Celite®) C->D E 5. Basification & Extraction (Add NaOH, Extract with Ether) D->E F 6. Drying & Solvent Removal (Dry with Na₂SO₄, Evaporate) E->F G 7. Purification (Vacuum Distillation or Chromatography) F->G H Final Product: 5-Cyclohexyl-2-methylpiperidine G->H

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Application

Application Note: HPLC-CAD Method Development and Validation for 5-Cyclohexyl-2-methylpiperidine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates Introduction & Scientific Rationale 5-Cyclohexyl-2-methylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates

Introduction & Scientific Rationale

5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) is a structurally complex secondary amine utilized as a critical building block in pharmaceutical synthesis. From an analytical perspective, this compound presents a distinct challenge: as an aliphatic amine, it lacks a conjugated π-electron system, rendering standard Ultraviolet (UV) or Diode-Array Detection (DAD) highly insensitive and prone to baseline interference[1].

Historically, analysts have bypassed this limitation by employing pre-column derivatization with reagents like 4-toluenesulfonyl chloride to introduce a UV-active chromophore[2]. However, derivatization introduces variability, increases sample preparation time, and complicates the validation lifecycle.

Method Development: The Causality Behind the Chemistry

Developing a robust method requires aligning the physicochemical properties of the analyte with the chromatographic environment.

Column Selection and pH Control

5-Cyclohexyl-2-methylpiperidine contains a secondary amine (pKa ~10.5). At neutral pH, basic amines interact strongly with residual acidic silanols on silica-based columns, causing severe peak tailing. To mitigate this, the mobile phase is acidified to pH ~2.8 using 0.1% Formic Acid.

  • Causality: At pH 2.8, the surface silanols of the stationary phase are fully protonated (neutralized), eliminating secondary ion-exchange interactions. Simultaneously, the piperidine nitrogen is fully protonated.

  • Hydrophobicity: Despite the positive charge on the amine, the bulky cyclohexyl and methyl groups impart significant lipophilicity (estimated LogP > 3.0). Therefore, a highly end-capped, base-deactivated C18 column provides excellent retention and peak symmetry without the need for ion-pairing reagents.

Detector Compatibility (The Volatility Constraint)

Because CAD and Evaporative Light Scattering Detectors (ELSD) operate by nebulizing the eluent and evaporating the mobile phase, all mobile phase additives must be strictly volatile[3]. Non-volatile buffers like sodium phosphate will precipitate and irreversibly foul the detector. Therefore, a binary gradient of Water and Acetonitrile, both modified with volatile Formic Acid, is mandated.

Caption: Mechanism of Charged Aerosol Detection (CAD) for non-volatile piperidine derivatives.

Experimental Protocol & Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates System Suitability Testing (SST) as a self-validating mechanism prior to any sample analysis.

Reagents and Materials
  • Analyte: 5-Cyclohexyl-2-methylpiperidine reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifier: LC-MS grade Formic Acid (FA).

  • Instrumentation: UHPLC system equipped with a Column Oven, Autosampler, and a Charged Aerosol Detector (CAD).

Chromatographic Conditions
ParameterOptimized ConditionRationale
Column Base-deactivated C18 (150 x 4.6 mm, 3 µm)Maximizes theoretical plates; prevents amine tailing.
Mobile Phase A Water + 0.1% FAProvides necessary aqueous environment; volatile.
Mobile Phase B Acetonitrile + 0.1% FAStrong elution solvent; highly volatile for CAD.
Gradient 0-2 min: 10% B 2-8 min: 10% 60% B 8-10 min: 60% B 10.1-15 min: 10% BRetains polar impurities early; elutes lipophilic analyte; ensures column re-equilibration.
Flow Rate 1.0 mL/minOptimal for standard CAD nebulizer efficiency.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
CAD Settings Evap Temp: 35 °C, Power: High, Filter: 3.6sOptimized for low-molecular-weight analytes to prevent premature volatilization of the analyte itself.
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a diluent of 50:50 Water:ACN. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Cyclohexyl-2-methylpiperidine into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter to protect the CAD nebulizer capillary from particulate blockages.

ICH Q2(R2) Method Validation

The method was validated according to the latest ICH Q2(R2) Guidelines on Validation of Analytical Procedures [4], which emphasizes a lifecycle approach and permits the use of non-linear calibration models when justified by the detector's physical properties[5].

Caption: ICH Q2(R2) Validation workflow highlighting the justification of non-linear calibration.

Specificity and System Suitability

Specificity was demonstrated by injecting the blank diluent. No interfering peaks were observed at the retention time of 5-Cyclohexyl-2-methylpiperidine (~6.4 minutes). The System Suitability Test (SST) confirmed the method's self-validating readiness.

Table 1: System Suitability Testing (SST) Criteria

ParameterObserved ValueAcceptance CriteriaPass/Fail
Retention Time (RT) 6.42 min± 2.0% RSD (n=6)Pass
Peak Tailing Factor ( Tf​ ) 1.15 1.5Pass
Theoretical Plates ( N ) 12,450 5,000Pass
Injection Precision (Area) 1.2% RSD 2.0% RSD (n=6)Pass
Linearity, Range, and Calibration Model

Unlike UV detectors, CAD response is inherently non-linear over wide concentration ranges due to the physics of particle charging[3]. ICH Q2(R2) explicitly allows for alternative calibration models (e.g., quadratic or log-log) when the response is predictably non-linear[5]. A second-order quadratic regression ( y=ax2+bx+c ) was applied.

Validation Data Summary

The following table summarizes the quantitative validation data, proving the method is "fit for its intended purpose" as required by ICH Q2(R2)[6].

Table 2: ICH Q2(R2) Validation Summary (Hypothetical Quantitative Data)

Validation ParameterResult / RangeICH Q2(R2) Acceptance Criteria
Linearity Range 5.0 µg/mL to 150.0 µg/mLMust cover the reportable range
Calibration Fit ( R2 ) 0.9992 (Quadratic fit) R2≥0.995
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)Visual or S/N evaluation
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)Precision at LOQ 10% RSD
Accuracy (Recovery %) 98.8% – 101.4% (Across 3 levels)98.0% – 102.0%
Method Precision (RSD) 1.4% (n=6 at 100% level) 2.0%
Intermediate Precision 1.6% (Different day/analyst) 2.0%
Robustness

Robustness was evaluated by introducing deliberate, small variations in method parameters (Flow rate ±0.1 mL/min, Column Temp ±2 °C, Mobile Phase FA concentration ±0.02%). The peak tailing and recovery remained within specifications, proving the method's resilience in routine quality control environments.

Conclusion

The developed HPLC-CAD method provides a highly sensitive, derivatization-free solution for the quantification of 5-Cyclohexyl-2-methylpiperidine. By leveraging the volatility of formic acid and the universal response of charged aerosol detection, the method circumvents the limitations of UV analysis for aliphatic amines. The procedure is fully validated under the rigorous standards of the ICH Q2(R2) framework, ensuring robust, self-validating performance for pharmaceutical development.

References

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved March 24, 2026, from[Link]

  • QbD Group. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved March 24, 2026, from[Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved March 24, 2026, from[Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved March 24, 2026, from[Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved March 24, 2026, from[Link]

  • Researcher.Life. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved March 24, 2026, from[Link]

  • World Health Organization (WHO) / Journal of Pharmaceutical and Biomedical Analysis. (2020, January 31). Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method. Retrieved March 24, 2026, from[Link]

Sources

Method

Application Note: Dissolution and Handling of 5-Cyclohexyl-2-methylpiperidine for In Vitro Cell Culture Assays

Executive Summary When designing in vitro cell culture assays for highly lipophilic secondary amines like 5-Cyclohexyl-2-methylpiperidine, researchers frequently encounter two silent failure modes: solvent crash (aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When designing in vitro cell culture assays for highly lipophilic secondary amines like 5-Cyclohexyl-2-methylpiperidine, researchers frequently encounter two silent failure modes: solvent crash (aqueous precipitation) and lysosomal sequestration . This application note provides a self-validating, step-by-step framework for formulating this compound to ensure thermodynamic stability in solution and biological accuracy in cellular assays.

Chemical Profile & Mechanistic Insights

To effectively handle 5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2)[1], one must understand the causality behind its behavior in solution and in living cells.

The Solubility Challenge

The compound features a hydrophobic cyclohexyl ring paired with a basic piperidine nitrogen. In its unprotonated free-base form, it exhibits extremely poor aqueous solubility. Attempting to dissolve the free base directly into aqueous culture media will result in immediate nucleation and precipitation. Therefore, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[2].

The Cationic Amphiphilic Drug (CAD) Paradigm

Beyond solubility, the physicochemical profile of 5-Cyclohexyl-2-methylpiperidine classifies it as a Cationic Amphiphilic Drug (CAD)[3]. This structural classification dictates its intracellular pharmacokinetics:

  • Passive Diffusion: At physiological pH (7.4), the neutral lipophilic amine readily diffuses across the lipid bilayer of the plasma membrane.

  • Lysosomal Trapping: Upon entering the highly acidic lumen of the lysosome (pH ~4.5), the basic piperidine nitrogen (pKa typically > 9) becomes rapidly protonated.

  • Sequestration: Because the lysosomal membrane is impermeable to the charged cationic species, the compound becomes irreversibly trapped inside the organelle[4].

Why this matters for your assay: Lysosomal sequestration artificially depletes the cytosolic concentration of the drug, potentially yielding false-negative efficacy data. Furthermore, the accumulation of CADs in lysosomes can disrupt lipid homeostasis, leading to drug-induced phospholipidosis (DIPL)—a confounding variable that is often misinterpreted as compound-specific cytotoxicity[3].

Mechanism Extracellular Extracellular Space (pH 7.4) Neutral Lipophilic Amine Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Cytosol Cytosol (pH ~7.2) Equilibrium State Membrane->Cytosol Lysosome Lysosome (pH ~4.5) Protonated CAD (Trapped) Cytosol->Lysosome Protonation (pKa > 7) Lysosome->Cytosol Blocked Diffusion

Mechanism of lysosomal trapping for lipophilic amines (Cationic Amphiphilic Drugs) in cell culture.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Limits
ParameterSpecification / Threshold
Compound 5-Cyclohexyl-2-methylpiperidine
CAS Number 1516561-40-2[1]
Molecular Weight 181.32 g/mol [1]
Aqueous Solubility < 1 mM (Free base form)
DMSO Solubility ≥ 50 mM
Max Assay DMSO 0.1% (Primary cells) / 0.5% (Immortalized lines)[2]
Table 2: Stepwise Aqueous Dilution Matrix (Target: 10 µM Final)
PhaseActionResulting ConcentrationVehicle Matrix
1. Primary Stock Dissolve 1.81 mg in 1 mL Anhydrous DMSO10 mM100% DMSO
2. Intermediate Dilute 10 µL of Primary into 990 µL PBS100 µM1% DMSO in PBS
3. Final Media Dilute 100 µL of Intermediate into 900 µL Media10 µM0.1% DMSO in Media

Experimental Protocol: Stepwise Dissolution and Dilution

To prevent the "solvent crash" phenomenon—where a sudden change in dielectric constant forces the lipophilic compound out of solution—you must utilize a stepwise dilution methodology.

Phase 1: Primary Stock Formulation
  • Preparation: Equilibrate the solid 5-Cyclohexyl-2-methylpiperidine to room temperature in a desiccator before opening to prevent ambient moisture condensation. Water ingress will degrade the stock's stability.

  • Dissolution: Weigh the required mass and add 100% anhydrous, sterile-filtered DMSO to create a 10 mM to 50 mM primary stock.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution appears turbid, sonicate in a water bath at room temperature for 5 minutes until optically clear.

  • Storage: Aliquot into single-use amber vials (to prevent photo-degradation) and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Stepwise Aqueous Dilution

Never add the 100% DMSO stock directly to the final cell culture media.

  • Intermediate Dilution: Pipette the required volume of the primary stock and add it dropwise into an intermediate buffer (e.g., PBS or serum-free media) while continuously vortexing. This creates a 10x or 100x intermediate stock and prevents localized concentration spikes that trigger precipitation.

  • Protein Binding: If the compound still exhibits turbidity at the intermediate stage, utilize media supplemented with 0.1% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA act as a carrier, maintaining the lipophilic amine in solution.

  • Final Media Addition: Dilute the intermediate stock into the final pre-warmed (37°C) culture media. Ensure the final DMSO concentration does not exceed 0.1% for sensitive primary cells or 0.5% for robust immortalized lines[2].

Workflow A Solid Compound (1516561-40-2) B Primary Stock (10-50 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Stock (10x-100x in PBS/Media) B->C Dropwise Addition (Vortexing) D Final Assay Media (≤0.1% DMSO) C->D Final Dilution (Pre-warmed 37°C)

Workflow for dissolution and stepwise aqueous dilution of 5-Cyclohexyl-2-methylpiperidine.

Self-Validating System Controls

A protocol is only as reliable as its internal controls. To guarantee that observed cellular phenotypes are compound-specific rather than vehicle-induced or artifacts of precipitation, integrate the following self-validation matrix:

  • Microscopic Precipitation Check: Prior to treating the cells, inspect the intermediate and final dilutions under an inverted phase-contrast microscope at 20x magnification. The presence of refractive micro-crystals indicates a solvent crash. If crystals are observed, the data from that well is invalid; the stock must be remade using a slower dropwise addition or a BSA carrier.

  • Vehicle Control Parity: Every assay plate must include a vehicle control well containing the exact final concentration of DMSO (e.g., 0.1%) without the compound[2].

  • Lysosomotropic Control: Because 5-Cyclohexyl-2-methylpiperidine is a CAD, run a parallel control using a known lysosomotropic agent (e.g., chloroquine or amiodarone) to benchmark baseline phospholipidosis and distinguish it from the specific target engagement of your compound[3].

Sources

Application

Application Note: 5-Cyclohexyl-2-methylpiperidine as a Privileged Fsp³-Rich Scaffold in Hit-to-Lead Optimization

Rationale for Scaffold Selection & Mechanistic Insights In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings—driven by the historical ease of Suzuki and Sonogashira cross-couplings—has led...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale for Scaffold Selection & Mechanistic Insights

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings—driven by the historical ease of Suzuki and Sonogashira cross-couplings—has led to a high attrition rate in clinical trials due to poor aqueous solubility and off-target toxicity. Transitioning molecules out of "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates .

5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2) is a highly aliphatic, sterically encumbered building block engineered specifically to address these pharmacokinetic (PK) liabilities:

  • The 5-Cyclohexyl Motif (Thermodynamic & Binding Causality): The bulky, saturated ring disrupts planar π−π crystal lattice packing. This significantly lowers the melting point of the resulting API, driving up thermodynamic aqueous solubility. Furthermore, it serves as a lipophilic anchor that perfectly occupies deep, hydrophobic binding pockets in target kinases or GPCRs.

  • The 2-Methyl Motif (Metabolic & Conformational Causality): Placing a methyl group adjacent to the basic piperidine nitrogen introduces critical steric hindrance. This restricts the conformational flexibility of the resulting N-substituent, locking the molecule into its bioactive conformation. More importantly, this steric shield physically blocks hepatic enzymes (CYP450s and UGTs) from accessing the lone pair, drastically slowing down N-oxidation and N-glucuronidation, thereby extending the compound's metabolic half-life.

Workflow & Synthetic Strategy

Integrating this hindered secondary amine into a core molecular scaffold requires robust C-N bond-forming methodologies. Standard reductive amination and advanced palladium-catalyzed Buchwald-Hartwig cross-couplings are the primary routes utilized to overcome the inherent steric resistance of the 2-methylpiperidine system.

Workflow A Planar Aromatic Hit (Low Fsp3, High CLint) B Scaffold Hopping (Incorporate 5-Cyclohexyl- 2-methylpiperidine) A->B Structural Redesign C Buchwald-Hartwig Amination (RuPhos Pd G3, NaOtBu) B->C React with Aryl Halides D Reductive Amination (NaBH(OAc)3, AcOH) B->D React with Aldehydes E Optimized Lead Compound (High Fsp3, High Sol., Low CLint) C->E C-N Bond Formation D->E C-N Bond Formation

Figure 1: Hit-to-lead optimization workflow utilizing 5-Cyclohexyl-2-methylpiperidine.

Causality-Driven Experimental Protocols

Because 5-cyclohexyl-2-methylpiperidine is a sterically hindered secondary amine, standard coupling conditions (e.g., Pd(PPh₃)₄ or simple NaBH₄ reductions) will fail, yielding massive amounts of unreacted starting material or degradation products. The protocols below are engineered with specific causal choices to overcome these energetic barriers and feature built-in validation steps to ensure trustworthiness.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Catalyst Selection: Coupling a hindered secondary amine to an aryl halide requires a catalyst capable of accelerating reductive elimination before competitive β -hydride elimination can occur. The RuPhos ligand, paired with a third-generation (G3) palladacycle precatalyst, is explicitly chosen because it rapidly generates the active monoligated Pd(0) species at room temperature and possesses the necessary steric bulk to force the C-N bond formation .

Step-by-Step Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk tube under argon, charge the aryl halide (1.0 mmol), 5-cyclohexyl-2-methylpiperidine (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol).

    • Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) because the steric bulk of the amine significantly raises the pKa of the intermediate Pd-amine complex, requiring a stronger base for efficient deprotonation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Seal the tube and heat to 80 °C.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 5 µL aliquot via microsyringe. Quench into 100 µL of LC-MS grade acetonitrile, filter, and analyze via UPLC-MS.

    • Validation Check: The reaction is proceeding correctly if the UV trace (254 nm) shows <5% remaining aryl halide and the MS trace displays the [M+H]+ of the coupled product. If unreacted amine remains alongside dehalogenated starting material, moisture has compromised the base; abort and restart with strictly anhydrous reagents.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid-Promoted Reductive Amination

Causality & Reagent Selection: The steric bulk around the piperidine nitrogen severely retards the initial nucleophilic attack on the aldehyde to form the iminium ion. Using a mild reducing agent like NaBH(OAc)₃ in the presence of a Brønsted acid (acetic acid) ensures that the aldehyde is activated and the iminium ion is trapped and reduced faster than it can hydrolyze.

Step-by-Step Self-Validating Protocol:

  • Iminium Formation: Dissolve the target aldehyde (1.0 mmol) and 5-cyclohexyl-2-methylpiperidine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.5 mmol).

    • Causality: DCE is preferred over DCM due to its higher boiling point, allowing gentle heating if iminium formation is sluggish.

  • Reduction: Stir at room temperature for 1 hour to allow iminium equilibrium. Add sodium triacetoxyborohydride (1.5 mmol) in three portions over 15 minutes to prevent thermal runaway.

  • In-Process Control (Self-Validation): After 4 hours, spot the reaction mixture on a silica TLC plate alongside the starting aldehyde. Elute and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).

    • Validation Check: A successful reaction is indicated by the absence of a yellow/orange spot (aldehyde) upon 2,4-DNP staining. If the aldehyde persists, the iminium formation was incomplete; add an additional 0.5 mmol of NaBH(OAc)₃ and heat to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

Quantitative Pharmacokinetic Impact

The substitution of planar motifs with the 5-cyclohexyl-2-methylpiperidine scaffold predictably alters the physicochemical profile of the resulting lead compound. Table 1 summarizes the typical improvements observed during this specific scaffold hopping exercise.

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

ParameterPlanar Precursor (N-Phenyl)5-Cyclohexyl-2-methylpiperidine AnalogImpact Mechanism
Fsp3​ Fraction 0.250.65Increased saturation disrupts π−π stacking, moving the molecule out of "flatland".
Aqueous Solubility < 5 µg/mL> 150 µg/mLLower crystal lattice energy reduces the melting point, favoring aqueous dissolution.
Hepatic Clearance ( CLint​ ) 85 µL/min/mg12 µL/min/mgSteric shielding of the basic amine by the 2-methyl group slows CYP450 metabolism.
Half-life ( t1/2​ ) 0.8 h4.5 hReduced intrinsic clearance directly prolongs systemic circulation in vivo.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Method

Advanced Mass Spectrometry Fragmentation Profiling of 5-Cyclohexyl-2-methylpiperidine: A Comprehensive Guide for Structural Elucidation

Introduction & Molecular Context 5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2; Formula: C₁₂H₂₃N; MW: 181.32 g/mol ) is a structurally complex cyclic secondary amine. Alkylpiperidines are critical pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

5-Cyclohexyl-2-methylpiperidine (CAS: 1516561-40-2; Formula: C₁₂H₂₃N; MW: 181.32 g/mol ) is a structurally complex cyclic secondary amine. Alkylpiperidines are critical pharmacophores in drug discovery, often serving as building blocks for analgesics, antipsychotics, and targeted kinase inhibitors[1][2]. Understanding the mass spectrometric (MS) fragmentation of this compound is essential for pharmacokinetic profiling, metabolite identification, and forensic screening.

This application note provides a deep dive into the gas-phase dissociation chemistries of 5-Cyclohexyl-2-methylpiperidine, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) mechanisms, supported by self-validating experimental protocols.

Fundamental Ionization Mechanisms & Causality

The fragmentation of piperidine-containing compounds is governed by the basicity of the nitrogen atom and the stability of the resulting gas-phase ions[3].

Electron Ionization (EI) and the Dominance of α-Cleavage

In 70 eV EI-MS, the initial ionization event typically ejects an electron from the nitrogen lone pair, generating a radical cation [M]+• at m/z 181. The dominant causal mechanism for subsequent fragmentation is α-cleavage .

  • The Causality: The unpaired electron on the nitrogen atom strongly drives the homolytic cleavage of the adjacent C2–C(methyl) bond. This is thermodynamically favored because the nitrogen lone pair donates electron density to form a C=N double bond, yielding a highly resonance-stabilized iminium ion [2][4].

  • For 5-Cyclohexyl-2-methylpiperidine, the loss of the C2-methyl radical (•CH₃, 15 Da) results in the base peak at m/z 166 .

Electrospray Ionization (ESI-CID) Behavior

In LC-MS/MS workflows utilizing positive ESI, the molecule is protonated to form an even-electron precursor ion [M+H]+ at m/z 182. Under Collision-Induced Dissociation (CID) at energies between 15–35 eV[1][3], the fragmentation pathways shift:

  • Ammonia Loss: A characteristic neutral loss of ammonia (NH₃, 17 Da) occurs via a cyclic transition state, yielding a hydrocarbon cation at m/z 165 .

  • Ring Cleavage: The bulky cyclohexyl group at the C5 position induces steric strain, making the elimination of cyclohexene (C₆H₁₀, 82 Da) a secondary diagnostic pathway, yielding an ion at m/z 100 .

Diagnostic Fragmentation Pathways

Fragmentation_Pathway M_EI [M]⁺• (m/z 181) Radical Cation (EI) F166 m/z 166 [M - CH₃]⁺ Iminium Ion M_EI->F166 α-Cleavage (-15 Da, •CH₃) F98 m/z 98 [M - C₆H₁₁]⁺ Piperidinium Ion M_EI->F98 Alkyl Cleavage (-83 Da, •C₆H₁₁) M_ESI [M+H]⁺ (m/z 182) Protonated Precursor (ESI) F165 m/z 165 [M+H - NH₃]⁺ Hydrocarbon Cation M_ESI->F165 CID Fragmentation (-17 Da, NH₃)

Figure 1: Primary mass spectrometry fragmentation pathways for 5-Cyclohexyl-2-methylpiperidine.

Data Presentation: Diagnostic Ions Summary

To facilitate rapid MRM (Multiple Reaction Monitoring) method development or library matching, the quantitative MS data is summarized below:

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Fragment FormulaMechanistic Origin
EI (70 eV) 181 [M]+• 166 15 (•CH₃) [C11​H20​N]+ α-Cleavage at C2; Iminium formation
EI (70 eV) 181 [M]+• 98 83 (•C₆H₁₁) [C6​H12​N]+ Alkyl cleavage at C5
ESI-CID (+ve) 182 [M+H]+ 165 17 (NH₃) [C12​H21​]+ Neutral loss of ammonia
ESI-CID (+ve) 182 [M+H]+ 100 82 (C₆H₁₀) [C6​H14​N]+ Elimination of cyclohexene

Experimental Protocols

The following self-validating protocols are designed to ensure high sensitivity and reproducible fragmentation for piperidine derivatives[1].

Protocol A: LC-MS/MS Quantitative Workflow (ESI)

This protocol is optimized for the detection of 5-Cyclohexyl-2-methylpiperidine in complex biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (containing an appropriate internal standard) to precipitate proteins. Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate, thereby minimizing ion suppression in the MS source.

  • Vortex for 60 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. (Note: Formic acid ensures the piperidine nitrogen remains protonated, enhancing +ESI efficiency).

  • Gradient: 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Polarity: Positive Electrospray Ionization (+ESI).

  • Spray Voltage: 4.0 – 4.5 kV[3].

  • Capillary Temperature: 250°C.

  • Collision Energy (CE): Set to 20 eV for the m/z 182 → 165 transition, and 30 eV for the m/z 182 → 100 transition[1].

LCMS_Workflow Prep Sample Prep Protein Ppt. LC UHPLC Separation C18, Gradient Prep->LC Ion Ionization +ESI, 4.0-4.5 kV LC->Ion MS Mass Analysis CID, 15-35 eV Ion->MS Data Data Analysis MRM Transitions MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for piperidine derivative quantification.

Protocol B: GC-MS Structural Elucidation Workflow (EI)

This protocol is utilized for confirming the structural identity and purity of synthesized 5-Cyclohexyl-2-methylpiperidine batches.

Step 1: Sample Preparation

  • Dissolve the analyte in MS-grade hexane or methanol to a final concentration of 10 µg/mL.

Step 2: Gas Chromatography

  • Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm × 0.25 μm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C; Injection volume: 1 µL (Split ratio 10:1).

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

Step 3: Mass Spectrometry (EI)

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 to 300. (Ensure the m/z 166 base peak is not saturated to maintain accurate isotopic ratios).

References

  • [4] Benchchem. 2,2,5-Trimethylpiperidin-3-one | High Purity | RUO (Discusses piperidine ring inversion and fundamental fragmentation). 4

  • [1] Benchchem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. 1

  • [3] Analytical Chemistry (ACS Publications). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. 3

  • [2] RSC Advances (RSC Publishing). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways (Details piperidine bioactivation and MS/MS fragmentation). 2

Sources

Application

Application Note: Stereoselective Synthesis Techniques for 5-Cyclohexyl-2-methylpiperidine

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Context T...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Context

The 2,5-disubstituted piperidine motif is a privileged and highly sought-after scaffold in modern drug discovery. It is a fundamental structural unit in several critical therapeutics, including β-lactamase inhibitors (e.g., avibactam, relebactam) and JAK3 inhibitors utilized for autoimmune conditions[1]. Despite its prevalence, the stereoselective construction of specific derivatives like 5-cyclohexyl-2-methylpiperidine presents a formidable synthetic challenge. Conventional methods often suffer from poor diastereocontrol due to rapid enol/ketone isomerization and the inherent flexibility of the piperidine ring[1].

To overcome these bottlenecks, this application note outlines two field-proven, highly stereoselective methodologies: Catalytic Asymmetric Hydrogenation (AH) and Thermodynamic Hydride Transfer (HT) Cyclization . By understanding the causality behind these experimental choices, researchers can reliably scale these self-validating protocols to achieve rigorous control over the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

Mechanistic Foundations: Causality in Stereocontrol

The stereochemical outcome in the synthesis of 5-cyclohexyl-2-methylpiperidine is strictly governed by the interplay between kinetic and thermodynamic control. As scientists, we do not merely mix reagents; we manipulate these energetic pathways to force the desired conformation.

  • Kinetic Control via Asymmetric Dearomatization: Iridium-catalyzed asymmetric hydrogenation of 5-cyclohexyl-2-methylpyridinium salts operates under strict kinetic control[1][2]. The chiral Ir-H active species coordinates to the face of the pyridinium ring with the lowest steric hindrance. The enantio-determining hydride transfer establishes the first stereocenter. Because subsequent reductions occur rapidly from the same coordinated face, the reaction exclusively yields the cis-isomer with exceptional enantioselectivity[1].

  • Thermodynamic Control via Pseudoallylic ( A1,3 ) Strain: In reversible cyclization processes, such as HT cyclization of N-tosylimines, the system is allowed to equilibrate to its lowest energy state[3]. The pseudoallylic strain between the bulky N-protecting group (e.g., N-tosyl) and the C2-methyl group heavily dictates the conformational preference. To minimize steric clash, the system forces the C2 substituent into an axial position. Relative to the equatorial preference of the bulky C5-cyclohexyl group, this thermodynamic equilibration heavily favors the formation of the cis-2,5-disubstituted isomer[3].

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. By monitoring the specific intermediate states (e.g., pressure drops in hydrogenation, specific temperature thresholds in cyclization), the operator can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (AH)

Objective: Enantioselective synthesis of cis-5-cyclohexyl-2-methylpiperidine. Causality: We utilize [Ir(COD)Cl]2​ coupled with a chiral ligand. The addition of a mild base ( NaHCO3​ ) is a critical experimental choice; it neutralizes the HX generated during the catalytic cycle, preventing catalyst deactivation and ensuring robust turnover[1].

Step-by-Step Methodology:

  • Catalyst Complexation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (1.0 mol%) and the selected chiral ligand (e.g., 2.0 mol%) in anhydrous 1,2-dichloroethane (DCE, 1.0 mL). Stir at 25 °C for 30 minutes to ensure complete complexation. Validation: A distinct color change indicates active complex formation.

  • Substrate Assembly: In a separate robust glass vial, dissolve the 5-cyclohexyl-2-methylpyridinium salt (0.1 mmol) and NaHCO3​ (0.1 mmol) in DCE (1.0 mL)[1].

  • Reaction Initiation: Transfer the active catalyst solution to the substrate vial. Place the unsealed vial into a high-pressure hydrogenation autoclave.

  • Hydrogenation: Purge the autoclave with H2​ gas three times to remove atmospheric oxygen. Pressurize to 4 MPa. Stir the mixture at 25 °C for exactly 48 hours[1]. Validation: A steady, slight drop in pressure over the first 4 hours confirms active hydrogen uptake.

  • Quench & Isolation: Carefully vent the H2​ gas. Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate to remove the Iridium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Diastereoselective Hydride Transfer (HT) Cyclization

Objective: Diastereoselective (racemic) synthesis of cis-5-cyclohexyl-2-methylpiperidine. Causality: This method utilizes an intramolecular hydride transfer from an aliphatic C-H bond to an activated N-tosylimine. The high temperature (110 °C) is required to overcome the activation energy for C-H abstraction, while the extended reaction time ensures full thermodynamic equilibration to the cis-isomer[3].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the linear N-tosylimine precursor (bearing the C5-cyclohexyl group) in anhydrous toluene to achieve a 0.05 M concentration. Causality: Toluene is chosen for its high boiling point and non-polar nature, which stabilizes the transition state.

  • Thermal Cyclization: Transfer the solution to a heavy-walled Schlenk tube. Seal the tube under argon and heat to 110 °C for 16–24 hours[3].

  • Thermodynamic Equilibration: Maintain the temperature strictly at 110 °C. Validation: Aliquots taken at 8 hours vs. 16 hours should show a shift in the trans/cis ratio, confirming that thermodynamic equilibration (minimizing A1,3 strain) is occurring[3].

  • Workup: Cool the reaction to room temperature, concentrate under vacuum, and purify via preparative HPLC to yield the stereodefined cis-piperidine.

Quantitative Data & Analytics

The table below summarizes the expected analytical outcomes, allowing researchers to benchmark their results against established mechanistic limits.

Synthesis MethodologyCatalyst / Reagent SystemExpected Yieldd.r. (cis:trans)e.e. (%)Primary Stereocontrol Mechanism
Asymmetric Hydrogenation [Ir(COD)Cl]2​ / Chiral Ligand88 - 96%> 20:1Up to 97%Kinetic (Face-selective hydride delivery)[1]
Hydride Transfer Cyclization Thermal (Toluene, 110 °C)75 - 82%92:8N/A (Racemic)Thermodynamic (Minimization of A1,3 strain)[3]
Biocatalytic Cascade (ATA) ω -Transaminase / IRED70 - 85%> 15:1> 99%Enzymatic (Active site steric constraints)[4]

Visualizations of Mechanistic Pathways

Ir_Hydrogenation Substrate 5-Cyclohexyl-2-methylpyridinium Salt Catalyst [Ir(COD)Cl]₂ + Chiral Ligand H₂ (4 MPa), NaHCO₃ Substrate->Catalyst Intermediate Chiral Ir-H Active Species (Face-Selective Coordination) Catalyst->Intermediate Dearomatization Asymmetric Dearomatization (Kinetic Control) Intermediate->Dearomatization Product cis-5-Cyclohexyl-2-methylpiperidine (>95% ee, >20:1 dr) Dearomatization->Product

Mechanistic pathway of Iridium-catalyzed asymmetric hydrogenation under kinetic control.

HT_Cyclization Precursor N-Tosylimine Precursor Activation Thermal Activation (110 °C) Intramolecular Hydride Transfer Precursor->Activation Zwitterion Zwitterionic Intermediate Activation->Zwitterion Equilibration Thermodynamic Equilibration (Minimizing A(1,3) Strain) Zwitterion->Equilibration Product cis-5-Cyclohexyl-2-methylpiperidine (High dr, Racemic) Equilibration->Product

Thermodynamic equilibration in Hydride Transfer cyclization minimizing A(1,3) strain.

References

  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Yield of 5-Cyclohexyl-2-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing highly substituted saturated heterocycles.

The synthesis of 5-cyclohexyl-2-methylpiperidine typically proceeds via the exhaustive catalytic hydrogenation of a biaryl precursor, such as 5-phenyl-2-methylpyridine. Achieving high yields in this transformation is notoriously difficult due to the aromatic resonance energy of both rings and the severe catalyst poisoning caused by the basic amine product. This guide provides field-proven causality, troubleshooting logic, and self-validating protocols to maximize your isolated yield.

Part 1: Diagnostic FAQs (Troubleshooting Yield Loss)

Q1: My hydrogenation stalls at the intermediate 5-cyclohexyl-2-methylpyridine or 5-phenyl-2-methylpiperidine. How do I drive the reaction to 100% conversion? Causality: The reduction of the pyridine ring generates a secondary amine (piperidine) that is significantly more basic than the starting material. This free amine strongly coordinates to the active sites of heterogeneous metal catalysts (like Pd or Pt), effectively poisoning them and halting the reaction prematurely. Furthermore, the phenyl ring requires a higher activation energy to reduce than the pyridine scaffold. Solution: Conduct the reaction in a strongly protic, acidic solvent such as glacial acetic acid. The acid immediately protonates the newly formed piperidine into a piperidinium salt, which lacks the lone electron pair necessary to1[1]. To ensure the phenyl ring is also fully reduced, utilize a highly active catalyst like Adams' catalyst (PtO 2​ ) under elevated hydrogen pressure (50–70 bar)[1].

Q2: I am obtaining a complex mixture of diastereomers, which ruins my isolated yield of the target isomer. How can I selectively enrich the cis-isomer? Causality: The stereochemical outcome is dictated by how the substrate adsorbs onto the catalyst surface. Standard Pd/C often leads to epimerization and scrambling due to reversible hydride additions and the desorption of partially reduced intermediates. Solution: Utilizing PtO 2​ in glacial acetic acid promotes a concerted syn-addition of hydrogen from the catalyst face, heavily favoring the cis-piperidine derivative[1]. If heterogeneous methods fail to provide >90% diastereomeric excess, consider transitioning to a homogeneous2[2]. Ir(III) complexes offer exquisite stereocontrol and deliver the product as a stable piperidinium salt, expanding the accessible chemical space[2].

Q3: Are there scalable alternatives to high-pressure H 2​ gas that still maintain high yields? Causality: High-pressure hydrogenation (>50 bar) requires specialized Hastelloy autoclaves, creating bottlenecks during scale-up and increasing safety risks. Solution: Two emerging high-yield alternatives exist:

  • Transfer Hydrogenation: Using ammonia borane as a hydrogen donor with a borane catalyst can yield substituted piperidines under metal-free conditions, completely3[3].

  • Electrocatalytic Hydrogenation: Utilizing a membrane electrode assembly with a carbon-supported rhodium catalyst allows for the quantitative 4[4].

Part 2: Quantitative Catalyst Comparison

To optimize your yield, compare the empirical performance of various catalytic systems for the exhaustive reduction of biaryl pyridines.

Catalyst SystemSolvent EnvironmentPressure (bar)Temp (°C)Expected Yield (%)cis:trans RatioPrimary Limitation
Pd/C (10%) Methanol1025< 20%N/A (Scrambled)Severe catalyst poisoning by free amine
PtO 2​ (Adams') Glacial Acetic Acid50–702585–92%> 90:10Requires high-pressure autoclave
Rh/C (5%) THF / 0.1 eq HCl6050~ 78%80:20Risk of over-reduction / ring opening
Ir(III) Complex Trifluoroethanol125> 90%> 95:5High homogeneous catalyst cost

Part 3: Self-Validating Experimental Protocol

Workflow: High-Pressure Catalytic Hydrogenation using PtO 2​ This protocol is designed as a self-validating system to ensure the complete reduction of 5-phenyl-2-methylpyridine to 5-cyclohexyl-2-methylpiperidine.

  • Step 1: Substrate Acidification Dissolve 5-phenyl-2-methylpyridine (1.0 eq, e.g., 1.0 g) in glacial acetic acid (5 mL) to create a 0.2 M solution. Causality: Acetic acid acts as both the solvent and the proton source, ensuring the product immediately forms a piperidinium acetate salt, preventing catalyst deactivation.

  • Step 2: Catalyst Loading Add PtO 2​ (Adams' catalyst, 5 mol%). Causality: PtO 2​ is highly active for dual aromatic/heterocyclic ring reduction and promotes syn-face hydrogen addition for high cis-selectivity.

  • Step 3: Pressurization and Reaction Transfer the mixture to a high-pressure autoclave. Purge the headspace with N 2​ (3x), followed by H 2​ (3x). Pressurize to 50–70 bar H 2​ and stir at room temperature for 6–10 hours.

  • Step 4: Self-Validation (Crucial Checkpoint) Vent the reactor safely. Take a 50 µL aliquot, basify with saturated NaHCO 3​ , extract with EtOAc, and analyze via 1 H NMR. Validation: The complete disappearance of aromatic signals ( δ 7.0–8.5 ppm) confirms the exhaustive reduction of both the pyridine and phenyl rings. If aromatic peaks remain, repressurize and continue stirring.

  • Step 5: Workup and Isolation Filter the reaction mixture through a pad of Celite to remove the heterogeneous Pt catalyst. Concentrate the filtrate under reduced pressure. Carefully neutralize the acetic acid residue with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH > 9. Extract the free base with ethyl acetate (3 × 20 mL), dry over Na 2​ SO 4​ , and concentrate to yield the pure 5-cyclohexyl-2-methylpiperidine as a colorless liquid.

Part 4: Process Troubleshooting Workflow

HydrogenationWorkflow Start Substrate: 5-Phenyl-2-methylpyridine Hydrogenation Catalytic Hydrogenation (H2, Catalyst) Start->Hydrogenation CheckConv Is conversion complete? (Check 1H NMR) Hydrogenation->CheckConv Poisoning Yield Loss: Catalyst Poisoning (Free Amine Binding) CheckConv->Poisoning No CheckStereo Is cis-selectivity >90%? CheckConv->CheckStereo Yes AddAcid Solution: Use Glacial AcOH (Forms Piperidinium Salt) Poisoning->AddAcid AddAcid->Hydrogenation StereoIssue Yield Loss: Trans-isomer formation or scrambling CheckStereo->StereoIssue No Success Target Yield Achieved: 5-Cyclohexyl-2-methylpiperidine CheckStereo->Success Yes ChangeCat Solution: Switch to PtO2 or Ir(III) Homogeneous Cat. StereoIssue->ChangeCat ChangeCat->Hydrogenation

Workflow for troubleshooting the catalytic hydrogenation of substituted pyridines to piperidines.

References

  • Iridium(III)
  • Catalytic Hydrogenation of Substituted Pyridines with PtO 2​ Catalyst Source: Asian Journal of Chemistry URL
  • Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane Source: Organic Letters - ACS Publications URL
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: PMC / Journal of the American Chemical Society URL

Sources

Optimization

Troubleshooting 5-Cyclohexyl-2-methylpiperidine solubility issues in aqueous buffers

Welcome to the technical support center for 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure your experiments are successful.

Understanding the Challenge: The Chemistry of 5-Cyclohexyl-2-methylpiperidine

5-Cyclohexyl-2-methylpiperidine is a molecule with a dual nature. Its structure is key to understanding its behavior in aqueous solutions.

  • The Hydrophobic Anchor: The cyclohexyl group is a large, non-polar moiety that significantly limits the compound's ability to dissolve in water. This part of the molecule prefers to interact with other non-polar molecules and avoids water, a property known as hydrophobicity.

  • The pH-Sensitive Handle: The piperidine ring contains a basic nitrogen atom. This nitrogen can accept a proton (H+) from the surrounding solution, becoming positively charged. This process is highly dependent on the pH of the solution.

The interplay between the hydrophobic cyclohexyl group and the ionizable piperidine ring governs the compound's solubility. At neutral or basic pH, the nitrogen is uncharged, and the molecule's hydrophobic nature dominates, leading to poor aqueous solubility. However, in acidic conditions, the nitrogen becomes protonated, and the resulting positive charge enhances its solubility in water.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues encountered when working with 5-Cyclohexyl-2-methylpiperidine.

Q1: My 5-Cyclohexyl-2-methylpiperidine is not dissolving in my neutral aqueous buffer (e.g., PBS at pH 7.4). What's happening?

At neutral pH, the piperidine nitrogen is not fully protonated, so the compound's hydrophobic cyclohexyl group makes it poorly soluble in water. To improve solubility, you need to shift the pH to a more acidic range (typically pH 3-5) to ensure the piperidine nitrogen is protonated and positively charged.

Q2: What is the optimal pH for dissolving this compound?

The optimal pH is related to the compound's pKa, which is the pH at which the piperidine nitrogen is 50% protonated. For piperidine derivatives, the pKa is typically in the range of 10-11.[1][2] To ensure at least 99% of the compound is in its more soluble, protonated form, the pH of the solution should be at least 2 units below the pKa. Therefore, a pH of 4-5 is a good starting point.

Q3: Can I use a co-solvent to improve solubility without adjusting the pH?

Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3] Co-solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can help to solubilize the hydrophobic cyclohexyl group.[4][5][6] It is best to first dissolve the compound in a small amount of the co-solvent and then slowly add the aqueous buffer.

Q4: I dissolved my compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It happens when the concentration of the organic co-solvent is significantly diluted in the aqueous buffer, and the compound is no longer soluble. To avoid this:

  • Decrease the final concentration: The compound may be soluble at lower concentrations in the final buffer.

  • Increase the percentage of co-solvent: The final concentration of DMSO in your working solution should be kept as low as possible to avoid biological effects, but a slightly higher percentage (e.g., 1-5%) may be necessary to maintain solubility.[7]

  • Use a surfactant: Adding a small amount of a surfactant like Tween 80 can help to keep the compound in solution.[8]

  • Adjust the pH of the aqueous buffer: Even with a co-solvent, an acidic pH can further improve solubility.

Q5: Are there any alternative formulation strategies I can try?

For more challenging cases, especially for in-vivo studies, you might consider complexation with cyclodextrins.[9] These are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate the hydrophobic part of your compound, increasing its overall aqueous solubility.[3][9]

Troubleshooting Workflow

If you are facing solubility issues, follow this systematic approach to identify a solution.

G start Start: Compound does not dissolve ph_check Is the buffer pH acidic (e.g., pH 4-5)? start->ph_check adjust_ph Adjust pH to 4-5 with dilute HCl ph_check->adjust_ph No use_cosolvent Prepare a concentrated stock in 100% DMSO ph_check->use_cosolvent Yes recheck_solubility1 Does it dissolve? adjust_ph->recheck_solubility1 recheck_solubility1->use_cosolvent No success Success: Compound is soluble recheck_solubility1->success Yes dilute Slowly dilute stock into aqueous buffer use_cosolvent->dilute precipitate_check Does it precipitate? dilute->precipitate_check lower_conc Lower the final concentration precipitate_check->lower_conc Yes precipitate_check->success No lower_conc->dilute add_surfactant Add a surfactant (e.g., 0.1% Tween 80) to the buffer lower_conc->add_surfactant Still precipitates add_surfactant->dilute fail Consider alternative strategies (e.g., cyclodextrins) add_surfactant->fail Still precipitates

Caption: A troubleshooting workflow for solubilizing 5-Cyclohexyl-2-methylpiperidine.

pH-Dependent Solubility Mechanism

The solubility of 5-Cyclohexyl-2-methylpiperidine is directly linked to the protonation state of its piperidine nitrogen.

G cluster_0 High pH (e.g., pH > 9) cluster_1 Low pH (e.g., pH < 5) unprotonated [Compound]-NH (Neutral) Poorly Water Soluble protonated [Compound]-NH2+ (Cationic) More Water Soluble unprotonated->protonated + H+ protonated->unprotonated - H+

Caption: The effect of pH on the protonation and solubility of 5-Cyclohexyl-2-methylpiperidine.

Recommended Co-Solvents and Starting Concentrations

When using co-solvents, it's important to start with a high-concentration stock solution and then dilute it to the final working concentration. The table below provides some common co-solvents and suggested starting points for preparing stock solutions and their typical final concentrations in aqueous buffers.

Co-SolventStock Solution ConcentrationTypical Final Concentration in Aqueous BufferNotes
Dimethyl Sulfoxide (DMSO) 10-50 mM0.1 - 1% (v/v)A versatile solvent for many hydrophobic compounds.[4][10] Can have biological effects at higher concentrations.[11]
Ethanol 10-50 mM1 - 5% (v/v)A less toxic alternative to DMSO. May not be as effective for highly hydrophobic compounds.
Polyethylene Glycol 300/400 (PEG 300/400) 10-50 mM5 - 20% (v/v)Often used in formulations for in-vivo studies.[3][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of 5-Cyclohexyl-2-methylpiperidine powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 181.33 g/mol , you would need 1.81 mg.

  • Add DMSO: Add the appropriate volume of 100% DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes.

  • Inspect: Ensure the solution is clear and free of any visible particles.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 4.5) with 1% DMSO

  • Prepare the Buffer: Prepare your desired aqueous buffer (e.g., a citrate buffer) and adjust the pH to 4.5.

  • Dilute the Stock: Add 10 µL of the 10 mM stock solution in DMSO to 990 µL of the pH 4.5 aqueous buffer.

  • Mix: Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation.

  • Inspect: The final solution should be clear. If you observe any cloudiness or precipitate, you may need to lower the final concentration or try a different formulation strategy.

References

  • 2-Methylpiperidine CAS# 109-05-7: Odor profile, Molecular properties, Regulation. (n.d.).
  • 2-Methylpiperidine | 109-05-7 - ChemicalBook. (2026, January 13).
  • 5-cyclohexyl-2-methylpiperidine — Chemical Substance Information - NextSDS. (n.d.).
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate - Benchchem. (n.d.).
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds - Benchchem. (n.d.).
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates - Benchchem. (n.d.).
  • Compound Handling Instructions - MCE. (n.d.).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.).
  • 2-甲基哌啶| 109-05-7. (2026, March 03).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • pKa values bases - Chair of Analytical Chemistry. (n.d.).
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC. (n.d.).
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024, June 07).
  • Piperidines - Building Block / BOC Sciences. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 02).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. (n.d.).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE. (2017, June 19).
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. (2016, April 30).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Education and Research. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - ResearchGate. (2023, September 15).
  • 2-cyclohexyl-1-methylpiperidine — Chemical Substance Information - NextSDS. (n.d.).
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation - MDPI. (2025, January 08).
  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo. (n.d.).
  • Piperidine - Wikipedia. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 5-Cyclohexyl-2-methylpiperidine Enantiomers

Welcome to the technical support center for the enantiomeric separation of 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric separation of 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the chiral separation of this and structurally similar piperidine derivatives. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your chiral separation experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the method development for the chiral separation of 5-Cyclohexyl-2-methylpiperidine.

Q1: What is the recommended starting point for chiral stationary phase (CSP) selection for 5-Cyclohexyl-2-methylpiperidine?

For the separation of piperidine derivatives, polysaccharide-based CSPs are the most widely successful and recommended starting point.[1] These columns, particularly those with amylose or cellulose backbones derivatized with carbamates, offer a high probability of resolving a wide range of chiral compounds.[2]

  • Initial Screening: It is advisable to screen a set of polysaccharide columns with different selectors to find the best starting point. A good initial screening set would include columns with tris(3,5-dimethylphenylcarbamate), tris(5-chloro-2-methylphenylcarbamate), and tris(4-chloro-3-methylphenylcarbamate) selectors on both amylose and cellulose backbones.[3]

  • Immobilized vs. Coated CSPs: Immobilized polysaccharide CSPs are generally recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases and more robust column cleaning procedures.[4]

Q2: What are the typical mobile phase compositions for the separation of a basic compound like 5-Cyclohexyl-2-methylpiperidine?

The choice of mobile phase is highly dependent on the chromatographic mode.

  • Normal-Phase HPLC: This is a very common mode for chiral separations on polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as ethanol or isopropanol.[2] For basic compounds like 5-Cyclohexyl-2-methylpiperidine, the addition of a small amount of a basic additive is crucial for good peak shape and reproducibility. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common choice.[2][5]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[6] The mobile phase is typically composed of supercritical carbon dioxide with a polar co-solvent, usually methanol or ethanol. Similar to HPLC, a basic additive like DEA is often required for basic analytes to achieve good peak shapes.[5]

Q3: How does temperature affect the chiral separation of piperidine enantiomers?

Temperature is a critical parameter that can significantly influence retention times, selectivity, and resolution. Generally, lower temperatures tend to increase chiral recognition and improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] However, this is not always the case, and in some instances, higher temperatures can improve peak efficiency. Therefore, it is essential to evaluate a range of temperatures (e.g., 10°C to 40°C) during method development to find the optimal balance between resolution and analysis time.[7]

Q4: Is derivatization necessary for the analysis of 5-Cyclohexyl-2-methylpiperidine?

Derivatization may be necessary in two main scenarios:

  • To Enhance Detection: If you are using UV detection, the piperidine ring itself does not have a strong chromophore. To improve sensitivity, pre-column derivatization with a UV-active reagent like benzoyl chloride or 3,5-dinitrobenzoyl chloride can be employed.[1][8]

  • To Improve Separation: If direct separation on a chiral column is unsuccessful, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard achiral column.[1]

Q5: When should I consider diastereomeric salt resolution?

Diastereomeric salt formation is a classical and effective method for separating enantiomers of basic compounds like 5-Cyclohexyl-2-methylpiperidine, especially on a preparative scale.[9] This technique involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4] This method is a valuable alternative if chromatographic methods prove difficult or for large-scale purification.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the chiral separation of 5-Cyclohexyl-2-methylpiperidine.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP):

    • Explanation: The chosen CSP may not provide the necessary chiral recognition for your specific molecule. Chiral separations are highly specific, and there is no universal CSP.[1]

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point, but consider other types if these are unsuccessful.[2]

  • Suboptimal Mobile Phase Composition:

    • Explanation: The type and concentration of the alcohol modifier in the mobile phase significantly impact selectivity.

    • Solution:

      • Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase.

      • Evaluate different alcohol modifiers, as switching from isopropanol to ethanol, or vice versa, can dramatically change the separation.

  • Incorrect Temperature:

    • Explanation: As discussed in the FAQs, temperature plays a crucial role in chiral recognition.[7]

    • Solution: Optimize the column temperature by testing a range (e.g., 15°C, 25°C, 35°C) to see the effect on resolution.

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Explanation: For basic compounds like 5-Cyclohexyl-2-methylpiperidine, interactions with acidic residual silanol groups on silica-based CSPs can cause peak tailing.[7]

    • Solution: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% to the mobile phase. This will compete with the analyte for the active silanol sites and improve peak shape.[7]

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Inappropriate Sample Solvent:

    • Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Issue 3: Irreproducible Results (Shifting Retention Times)

Symptom: Retention times and resolution vary between injections.

Potential Causes & Solutions:

  • Unstable Column Temperature:

    • Explanation: Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Inconsistent Mobile Phase Preparation:

    • Explanation: Small variations in the mobile phase composition, especially the additive concentration, can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase daily and use precise measurements for all components. Ensure thorough mixing.

  • Column "Memory Effects":

    • Explanation: Additives from previous analyses can adsorb to the stationary phase and affect subsequent separations.[1][4]

    • Solution: Dedicate a column to a specific method or class of compounds. If a column must be used for different methods, ensure a thorough flushing and regeneration procedure is followed as per the manufacturer's instructions.

Issue 4: Long Run Times

Symptom: The enantiomers are well-resolved, but the retention times are excessively long.

Potential Causes & Solutions:

  • High Retention on the Column:

    • Explanation: The mobile phase may be too weak to elute the compound in a reasonable time.

    • Solution:

      • Increase the percentage of the alcohol modifier in the mobile phase.

      • In SFC, increasing the percentage of the co-solvent or increasing the back pressure can reduce retention times.[6]

  • Low Flow Rate:

    • Explanation: The flow rate may be set lower than necessary.

    • Solution: Increase the flow rate. In SFC, higher flow rates can be used with less loss of efficiency compared to HPLC.[6]

Data Presentation & Experimental Protocols

Table 1: Recommended Starting Conditions for Chiral Separation of 5-Cyclohexyl-2-methylpiperidine Analogs
ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)CO2 / Methanol (80:20, v/v)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 220 nm (or after derivatization)UV at 220 nm (or after derivatization)
Experimental Workflow for Chiral Method Development

The following diagram outlines a logical workflow for developing a robust chiral separation method.

ChiralMethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Alternative Strategies Start Racemic Standard of 5-Cyclohexyl-2-methylpiperidine ScreenCSPs Screen multiple polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) Start->ScreenCSPs ScreenMP Test with standard mobile phases (Hex/EtOH & Hex/IPA for HPLC) (CO2/MeOH & CO2/EtOH for SFC) + 0.1% DEA ScreenCSPs->ScreenMP Evaluate Evaluate initial results: - Any separation? - Peak shape? ScreenMP->Evaluate OptimizeMP Fine-tune mobile phase: - Adjust alcohol percentage - Test different alcohols Evaluate->OptimizeMP Partial or no separation ConsiderAlternatives Consider Alternative Strategies: - Derivatization - Diastereomeric Salt Resolution Evaluate->ConsiderAlternatives No separation on any CSP OptimizeTemp Optimize temperature (e.g., 15°C, 25°C, 35°C) OptimizeMP->OptimizeTemp CheckResolution Resolution (Rs) > 1.5? OptimizeTemp->CheckResolution CheckResolution->OptimizeMP No, continue optimization MethodOK Method Optimized CheckResolution->MethodOK Yes

Caption: A systematic workflow for chiral method development and optimization.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • O'Brien, A. G., et al. (2012). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (–)-Epidihydropinidine. HETEROCYCLES, 84(2), 697-709.
  • Osaka Soda. (n.d.). User's Manual | Ceramospher (Chiral) | HPLC Columns. Osaka Soda.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • O'Brien, A. G., et al. (2012). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (–)-Epidihydropinidine. PMC.
  • Joyce, L. A., et al. (2016). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism.
  • Thurston, L. S., et al. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. R Discovery.
  • BenchChem Technical Support Team. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • AstraZeneca. (2026, March 16). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Gleave, M. W., et al. (1999). Processes and intermediates for preparing 2-substituted piperidine stereoisomers.
  • Chromatography Today. (2020, May 20).
  • Coldicott, C., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Daicel Chiral Technologies. (2022, September 15).
  • BenchChem Technical Support Team. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. BenchChem.
  • Agilent. (2023, July 25).
  • YMC. (n.d.).
  • Chankvetadze, B., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans.
  • Zhang, Y. -W., et al. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 25, 1353-1356.
  • Pais, G. C. G., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • Chen, J., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
  • Chankvetadze, B., et al. (2018). Performance comparison of chiral separation materials derived from N-cyclohexylcarbonyl and N-hexanoyl chitosans. PubMed.

Sources

Optimization

Technical Support Center: Optimizing 5-Cyclohexyl-2-methylpiperidine Extraction &amp; Byproduct Reduction

Welcome to the Technical Support Center for substituted piperidine extraction. 5-Cyclohexyl-2-methylpiperidine is a highly functionalized secondary amine with multiple stereocenters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for substituted piperidine extraction. 5-Cyclohexyl-2-methylpiperidine is a highly functionalized secondary amine with multiple stereocenters. During its extraction and purification, researchers frequently encounter yield-limiting byproducts, including oxidation products (N-oxides), unreacted precursors, and undesired diastereomers[1].

This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure high-purity isolation.

Core Extraction Workflow

The most robust method for isolating basic piperidine derivatives from neutral or acidic impurities is Acid-Base Liquid-Liquid Extraction (LLE)[1].

LLE_Workflow Start Crude Reaction Mixture AcidWash Acidic Wash (1M HCl) pH < 3 Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Phase Separation AqLayer1 Aqueous Layer (Protonated Piperidine) AcidWash->AqLayer1 Phase Separation Basification Basification (NaOH) pH > 12 AqLayer1->Basification Ice Bath Cooling OrgExtract Organic Extraction (MTBE or Et2O) Basification->OrgExtract PureBase 5-Cyclohexyl-2-methylpiperidine (Free Base) OrgExtract->PureBase Drying & Concentration

Workflow for acid-base liquid-liquid extraction of piperidine derivatives.

Troubleshooting Guide: Controlling Byproducts & Impurities

Q: Why am I seeing a high percentage of oxidation byproducts (e.g., N-oxides) in my final extract? Causality: Secondary amines like 5-cyclohexyl-2-methylpiperidine are highly susceptible to atmospheric oxidation[1]. This reaction is thermally accelerated. During the basification step of LLE, the addition of sodium hydroxide (NaOH) is highly exothermic. If the temperature spikes, the newly liberated free base rapidly oxidizes. Solution: Always perform the basification step in an ice bath, maintaining the internal temperature below 10°C. Degassing the aqueous layer with inert gas (Nitrogen or Argon) prior to basification further eliminates dissolved oxygen.

Q: My extraction yields are low, and I am forming stubborn emulsions. What is the mechanistic cause? Causality: Piperidine has a pKa of approximately 11.1[2]. If your basification step only reaches pH 9 or 10, a significant equilibrium fraction of the compound remains protonated (water-soluble). This partial protonation acts as a surfactant, causing severe emulsions between the aqueous and organic layers. Solution: Push the pH strictly above 12 to ensure >99% of the piperidine is deprotonated into its lipophilic free-base form.

Q: How do I separate the cis and trans diastereomers formed during the synthesis? Causality: The substitution at the 2-position (methyl) and 5-position (cyclohexyl) creates chiral centers. Standard LLE cannot separate diastereomers because their pKa and partition coefficients are nearly identical. Solution: Diastereomers must be resolved using chiral derivatization. By reacting the mixture with a chiral resolving agent (e.g., tartaric acid), you form diastereomeric salts that possess distinct lattice energies and solubilities, allowing for separation via fractional crystallization[3].

Quantitative Data: Extraction Optimization Parameters

To systematically reduce byproducts, adhere to the optimized physicochemical parameters outlined below:

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on Byproducts
Aqueous Wash pH pH 5 - 7pH < 3 (1M HCl)Ensures complete protonation of the piperidine core, preventing partition into the organic waste layer.
Basification pH pH 9 - 10pH > 12 (NaOH)Piperidine pKa is ~11.1[2]; pH > 12 ensures complete deprotonation, preventing emulsion formation and yield loss.
Extraction Solvent Dichloromethane (DCM)MTBE or Diethyl Ether DCM can act as an alkylating agent over extended periods. Ethers prevent solvent-induced N-alkylation byproducts.
Temperature Ambient (Uncontrolled)< 10°C (Ice Bath)Exothermic basification accelerates atmospheric oxidation. Cooling minimizes N-oxide byproduct formation[1].

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol isolates the basic piperidine from neutral/acidic unreacted precursors.

  • Dissolution: Dissolve the crude reaction mixture containing 5-Cyclohexyl-2-methylpiperidine in Methyl tert-butyl ether (MTBE).

  • Acid Wash: Transfer the solution to a separatory funnel. Add 1M HCl iteratively until the aqueous phase reaches pH < 3. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (containing the protonated piperidine salt). Discard the upper organic layer (containing neutral impurities)[1].

  • Thermal Control & Basification: Place the aqueous layer in an ice bath. While stirring, slowly add 5M NaOH dropwise until the pH exceeds 12. Self-Validation: The solution will turn cloudy as the water-insoluble free base crashes out.

  • Organic Extraction: Extract the basified aqueous layer three times with fresh MTBE.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Diastereomeric Resolution via Fractional Crystallization

This protocol resolves cis/trans isomers into enantiopure targets.

  • Salt Formation: Dissolve the extracted piperidine mixture in warm ethanol. Add 1.0 equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid)[3].

  • Heating: Heat the mixture to reflux until a homogenous solution is achieved.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 12–16 hours. Self-Validation: Slow cooling promotes the selective crystallization of the less soluble diastereomeric salt, preventing the co-precipitation of impurities[4].

  • Filtration: Filter the precipitated crystals and wash with cold ethanol. (The mother liquor retains the more soluble byproduct isomer).

  • Liberation: Suspend the isolated crystals in water, basify with NaOH to pH > 12, and extract with MTBE (following Protocol A, steps 4-6) to liberate the enantiopure 5-Cyclohexyl-2-methylpiperidine.

Diastereomer_Resolution Racemate Cis/Trans Piperidine Mixture ChiralAgent Add Chiral Resolving Agent (e.g., Tartaric Acid) Racemate->ChiralAgent SaltFormation Diastereomeric Salts Formation ChiralAgent->SaltFormation Crystallization Fractional Crystallization (Solvent: Ethanol) SaltFormation->Crystallization Heat & Cool Precipitate Less Soluble Salt (Target Diastereomer) Crystallization->Precipitate Filter Filtrate More Soluble Salt (Byproduct Isomer) Crystallization->Filtrate Mother Liquor FreeBase Liberation (NaOH) & Extraction Precipitate->FreeBase PureIsomer Enantiopure Piperidine FreeBase->PureIsomer

Logical decision tree for diastereomeric salt resolution via fractional crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my piperidine extract have a yellow tint after concentration? A: A yellow tint is a hallmark of oxidation products (such as N-oxides) or conjugated impurities[1]. Piperidines are highly susceptible to oxidation when exposed to air and heat. To remediate this, you can either purify the base via vacuum distillation or repeat the acid-base extraction with strict temperature control (<10°C) and inert gas purging.

Q: Can I use Dichloromethane (DCM) instead of MTBE for the extraction? A: While DCM is an excellent solvent with favorable partition coefficients, it is an alkyl halide. Secondary amines like 5-cyclohexyl-2-methylpiperidine can act as nucleophiles and attack DCM over time, leading to N-alkylation (forming a tertiary amine byproduct). If DCM must be used, the extraction must be rapid, and the solvent must be removed immediately. MTBE is chemically inert toward the amine and is the safer alternative.

References

  • [1] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem. 1

  • [3] 2-Methyl-3-phenylpiperidine. Grokipedia. 3

  • [4] Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters - ACS Publications. 4

  • [2] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - National Institutes of Health. 2

Sources

Troubleshooting

Preventing thermal degradation of 5-Cyclohexyl-2-methylpiperidine during storage

Welcome to the technical support center for 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Cyclohexyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a substituted piperidine derivative, understanding its potential for thermal degradation is crucial for reliable and reproducible experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Understanding the Stability of 5-Cyclohexyl-2-methylpiperidine

5-Cyclohexyl-2-methylpiperidine, while a stable compound under recommended conditions, is susceptible to degradation, primarily through thermal and oxidative pathways. The piperidine ring, a saturated N-heterocycle, can undergo ring-opening or other rearrangements when subjected to heat, especially in the presence of oxygen or other reactive species. The cyclohexyl and methyl substituents may also influence the degradation profile.

While specific thermal decomposition studies on 5-Cyclohexyl-2-methylpiperidine are not extensively published, the degradation of similar N-heterocyclic compounds often proceeds via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds.[1][2][3] This can result in the formation of volatile byproducts and a decrease in the purity of the material. Therefore, strict adherence to proper storage and handling protocols is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Cyclohexyl-2-methylpiperidine?

A1: To minimize thermal degradation, 5-Cyclohexyl-2-methylpiperidine should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5] The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermal degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.
Light Amber vial or stored in the darkPrevents potential photodegradation.
Container Tightly sealed, appropriate materialPrevents contamination and exposure to air/moisture.

Q2: What are the visible signs of degradation?

A2: While subtle degradation may not be visible, you should look for the following changes:

  • Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.

  • Odor: A change in the characteristic amine-like odor could suggest decomposition.

  • Formation of Precipitate: The appearance of solid material in the liquid could be a sign of polymerization or the formation of insoluble degradation products.

Q3: My sample was accidentally left at room temperature for an extended period. Is it still usable?

A3: This is a common concern. The usability of the sample depends on the duration of the temperature excursion and the specific room temperature. While short-term exposure may not cause significant degradation, prolonged exposure to elevated temperatures can compromise the purity of the compound. We recommend performing an analytical assessment to confirm the purity before use. Please refer to the Troubleshooting Guide: Temperature Excursion for a step-by-step protocol.

Q4: How can I analytically assess the stability of my 5-Cyclohexyl-2-methylpiperidine sample?

A4: The most reliable way to assess stability is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[6][7] These methods can separate and identify potential degradation products, providing a quantitative measure of purity. For volatile piperidines, GC-MS is often a suitable choice.[7][8][9]

Troubleshooting Guides

Guide 1: Assessing Product Stability After a Suspected Degradation Event

This guide provides a workflow for determining the integrity of your 5-Cyclohexyl-2-methylpiperidine sample if you suspect it has undergone thermal degradation.

Stability_Assessment_Workflow cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Analytical Verification cluster_3 Decision cluster_4 Action Observe Suspected Degradation Event (e.g., color change, temperature excursion) Visual Visual Inspection (Color, Clarity, Precipitate) Observe->Visual Odor Odor Assessment Visual->Odor Analytical Perform Analytical Testing (GC-MS or HPLC) Odor->Analytical Compare Compare to Reference Standard or Initial Lot Data Analytical->Compare Decision Purity within Specification? Compare->Decision Use Proceed with Experiment Decision->Use Yes Discard Quarantine and Dispose of Material Decision->Discard No

Caption: Workflow for assessing the stability of 5-Cyclohexyl-2-methylpiperidine.

Experimental Protocol: Stability Assessment by GC-MS

  • Sample Preparation:

    • Accurately prepare a solution of your 5-Cyclohexyl-2-methylpiperidine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

    • Prepare a similar solution of a retained, properly stored reference standard of the same lot, if available.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • Compare the chromatograms of the test sample and the reference standard.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in the test sample.

    • Analyze the mass spectra of any new peaks to identify potential degradation products.

    • Calculate the purity of the test sample by comparing the peak area of 5-Cyclohexyl-2-methylpiperidine to the total peak area of all components.

Guide 2: Managing a Temperature Excursion Event

This guide provides a decision-making framework for handling instances where your 5-Cyclohexyl-2-methylpiperidine has been exposed to temperatures outside the recommended range.

Temperature_Excursion_Guide Start Temperature Excursion Detected Record Record Duration and Maximum Temperature Reached Start->Record Assess Assess Severity of Excursion Record->Assess Minor Minor Excursion? (< 24h at Room Temp) Assess->Minor Major Major Excursion? (> 24h or High Temp) Assess->Major Test Perform Full Quality Control (Purity, Appearance) Minor->Test No Use_Caution Use with Caution for Non-Critical Experiments Minor->Use_Caution Yes Quarantine Immediately Quarantine Material Major->Quarantine Yes Pass Passes QC? Test->Pass Quarantine->Test Dispose Dispose According to Safety Protocols Pass->Dispose No Release Release for Use Pass->Release Yes

Caption: Decision guide for handling temperature excursions.

Plausible Thermal Degradation Pathway

While the exact thermal degradation pathway of 5-Cyclohexyl-2-methylpiperidine is not empirically established in the literature, a plausible mechanism can be proposed based on the known chemistry of N-heterocycles.[1][2][3][10] High temperatures can induce homolytic cleavage of C-H or C-C bonds, initiating a radical chain reaction.

Degradation_Pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Parent 5-Cyclohexyl-2-methylpiperidine Radical Piperidinyl Radical Intermediate Parent->Radical Heat (Δ) Ring_Opening Ring-Opened Products Radical->Ring_Opening Dehydrogenation Dehydrogenated Species Radical->Dehydrogenation Products Complex Mixture of Degradation Products Ring_Opening->Products Dehydrogenation->Products

Caption: Plausible thermal degradation pathway.

This proposed pathway suggests that thermal stress can lead to a complex mixture of degradation products, underscoring the importance of proper storage to maintain the compound's integrity.

References

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 23). 4 - • SAFETY DATA SHEET.
  • Beilstein-Institut. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry.
  • Chemos GmbH & Co.KG. Piperidine Safety Data Sheet.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Jubilant Ingrevia. Piperidine Safety Data Sheet.
  • ResearchGate. (2025, October 12). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ACS Publications. (2016, August 25). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2001, July 11). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines 1. The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Quantitative Analysis of Piperidines.
  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Optimization

Technical Support Center: LC-MS/MS Bioanalysis of 5-Cyclohexyl-2-methylpiperidine

Welcome to the Bioanalytical Troubleshooting Center. This guide provides advanced, mechanistic solutions for overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 5-Cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide provides advanced, mechanistic solutions for overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 5-Cyclohexyl-2-methylpiperidine . Designed for research scientists and drug development professionals, this center focuses on self-validating methodologies to ensure compliance with FDA and ICH M10 bioanalytical guidelines[1].

Section 1: Mechanistic Understanding of the Interference

Q: Why does 5-Cyclohexyl-2-methylpiperidine experience such severe ion suppression in plasma and serum assays?

A: The severity of ion suppression is directly tied to the physicochemical properties of the analyte. 5-Cyclohexyl-2-methylpiperidine contains a secondary amine within a piperidine ring, giving it a high pKa (~10-11). In the acidic mobile phases typically used for positive Electrospray Ionization (ESI+), this compound is fully protonated.

While this basicity makes it highly responsive in ESI+, it also forces the analyte to compete directly with endogenous basic lipids—specifically glycerophosphocholines (phospholipids)—for access to the droplet surface during the desolvation process[2]. Because the lipophilic cyclohexyl group causes the analyte to elute later in a reversed-phase gradient, it frequently co-elutes with these strongly retained phospholipids, leading to catastrophic charge competition and signal suppression[3].

Section 2: Diagnostic Workflows

Q: How can I definitively diagnose if my sensitivity loss is due to matrix effects rather than poor extraction recovery?

A: The gold standard for mapping matrix effects is the Post-Column Infusion (PCI) method[4]. Rather than guessing where suppression occurs, PCI provides a real-time chromatogram of ionization efficiency across your entire gradient[5].

PCI_Workflow Start Start Post-Column Infusion Infuse Infuse 5-Cyclohexyl-2-methylpiperidine (Constant Flow via Syringe Pump) Start->Infuse Inject Inject Blank Matrix Extract (via LC Autosampler) Start->Inject Combine T-piece Mixing (LC Effluent + Infused Analyte) Infuse->Combine Inject->Combine MS MS/MS Detection (Monitor Analyte MRM) Combine->MS Analyze Analyze Chromatogram (Identify Suppression Zones) MS->Analyze

Post-Column Infusion (PCI) setup for identifying matrix effect zones in LC-MS/MS.

Protocol 1: Post-Column Infusion (PCI) Mapping

Causality: By continuously introducing the analyte post-column, any fluctuation in the MS signal is exclusively caused by the LC effluent (the injected matrix), isolating ionization effects from extraction recovery.

  • Prepare Infusion Solution: Prepare a neat solution of 5-Cyclohexyl-2-methylpiperidine at 100 ng/mL in initial mobile phase conditions.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source inlet. Connect a syringe pump to the third port.

  • Initiate Infusion: Set the syringe pump to infuse the standard at a constant rate of 10 µL/min. Ensure the MS signal stabilizes.

  • Inject Matrix: Inject a processed blank matrix extract (e.g., extracted plasma) using the LC autosampler and run your standard chromatographic gradient.

  • Monitor MRM: Record the Multiple Reaction Monitoring (MRM) transition for the analyte.

  • Validation Check (Self-Validating Step): Overlay the resulting chromatogram with a standard injection of the analyte. If the analyte's retention time falls within a "dip" (negative peak) in the infusion baseline, your current chromatography/extraction is failing, and matrix suppression is confirmed[3].

Section 3: Mitigation Strategies & Sample Preparation

Q: Simple Protein Precipitation (PPT) is failing to remove the suppression. What sample preparation workflows are recommended for this compound?

A: PPT only removes proteins; it leaves behind the phospholipids that cause ESI+ suppression[2]. For basic amines like 5-Cyclohexyl-2-methylpiperidine, you must switch to selective extraction techniques: either Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction[1].

SamplePrep Issue High Ion Suppression Observed Check Evaluate Current Prep Method Issue->Check PPT Protein Precipitation (PPT) Check->PPT Action1 Switch to Selective Extraction PPT->Action1 LLE Liquid-Liquid Extraction (LLE) (High pH, Non-polar Solvent) Action1->LLE SPE Mixed-Mode Cation Exchange (MCX) (Targets Basic Amines) Action1->SPE

Decision tree for optimizing sample preparation of basic amines to minimize matrix effects.

Data Presentation: Sample Preparation Efficacy

The following table summarizes the expected quantitative outcomes when applying different extraction methodologies to lipophilic piperidine derivatives.

Sample Preparation MethodMean Extraction Recovery (%)Absolute Matrix FactorPhospholipid Removal Efficiency
Protein Precipitation (PPT) 92 - 98%0.40 - 0.60 (Severe Suppression)Low
Liquid-Liquid Extraction (LLE) 80 - 88%0.85 - 0.95 (Minimal Suppression)High
Mixed-Mode Cation Exchange (MCX) 85 - 95%0.90 - 1.05 (Negligible Suppression)Very High
Phospholipid Removal Plates 88 - 94%0.88 - 0.98 (Minimal Suppression)Very High
Protocol 2: High-pH Liquid-Liquid Extraction (LLE)

Causality: Raising the pH above the analyte's pKa neutralizes the piperidine nitrogen. The uncharged, lipophilic molecule readily partitions into the organic solvent, while polar endogenous interferents and charged phospholipids remain in the aqueous layer.

  • Aliquot: Transfer 100 µL of plasma sample into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution and vortex.

  • pH Adjustment: Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to raise the pH > 12. Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Validation Check (Self-Validating Step): Prepare a "Post-Extraction Spiked Blank" (extract a blank matrix, then spike with the analyte at the final concentration). Calculate the Absolute Matrix Factor (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard). A value between 0.85 and 1.15 validates that the extraction successfully eliminated suppressive matrix components[3].

Section 4: Chromatographic Optimization & Compensation

Q: How should I optimize my LC gradient and mobile phase to further mitigate these effects?

A: If PCI mapping shows your analyte eluting in a suppression zone, you must alter its retention factor ( k′ ). For piperidine derivatives, utilizing a mobile phase modified with 0.1% formic acid ensures consistent protonation and improves peak shape[6]. Utilize a shallower gradient slope (e.g., 2% B per minute) to separate the analyte from the late-eluting phospholipid cluster. Ensure your gradient includes a high-organic wash step (95% B) at the end of every run to flush heavily retained lipids from the column, preventing run-to-run carryover suppression.

Q: If I cannot completely eliminate the matrix effect, how do I compensate for it to meet FDA/ICH M10 validation guidelines?

A: Regulatory guidelines acknowledge that absolute elimination of matrix effects is rarely possible. The required compensation mechanism is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) [2].

Because the SIL-IS co-elutes exactly with 5-Cyclohexyl-2-methylpiperidine, it experiences the exact same degree of ion suppression. You must calculate the IS-Normalized Matrix Factor (MF) [7]:

IS-NormalizedMF=MFIS​MFAnalyte​​

A self-validating assay will yield an IS-Normalized MF close to 1.0 (acceptable FDA/ICH limits dictate the Coefficient of Variation (CV) of the IS-normalized MF across 6 different matrix lots must be <15%)[1].

References
  • ResolveMass Laboratories. "The Impact of Matrix Effects on Mass Spectrometry Results: Post-Column Infusion Method". ResolveMass. URL: [Link]

  • ACS Publications. "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis". Journal of the American Society for Mass Spectrometry. URL: [Link]

  • MDPI. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review". Molecules. URL: [Link]

  • Taylor & Francis. "Matrix Effects and Application of Matrix Effect Factor". Bioanalysis. URL:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". LCGC. URL: [Link]

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start". Agilex Biolabs Insights. URL:[Link]

  • PMC/NIH. "LC–MS–MS Method for the Analysis of New Non-Imidazole Histamine H3 Receptor Antagonist 1-[3-(4-tert-Butylphenoxy)propyl]piperidine in Rat Serum". Journal of Chromatographic Science. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Cyclohexyl-2-methylpiperidine vs. Traditional Piperidine Scaffolds: A Comparative Application Guide

Executive Summary: The Shift to 3D Chemical Space Piperidine derivatives are ubiquitous in modern pharmacology, serving as the core scaffold in over twenty classes of marketed therapeutics 1. However, as drug discovery p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to 3D Chemical Space

Piperidine derivatives are ubiquitous in modern pharmacology, serving as the core scaffold in over twenty classes of marketed therapeutics 1. However, as drug discovery pivots toward Fragment-Based Drug Discovery (FBDD) and complex target binding sites, traditional flat or minimally substituted piperidines often suffer from poor metabolic stability and lack of three-dimensional (3D) character.

5-Cyclohexyl-2-methylpiperidine represents a highly optimized, Fsp3-enriched building block. By strategically positioning a methyl group at the alpha position (C2) and a bulky cyclohexyl ring at the C5 position, this scaffold resolves critical pharmacokinetic bottlenecks—specifically rapid N-oxidation and poor membrane permeability—that plague simpler analogs like 2-methylpiperidine or 4-benzylpiperidine 2.

Pharmacophore Logic & Structural Advantages

To understand the superior performance of 5-Cyclohexyl-2-methylpiperidine, we must deconstruct its structural causality:

  • Alpha-Steric Shielding (2-Methyl): Unsubstituted piperidines possess a highly exposed basic nitrogen, making them prime targets for rapid N-glucuronidation and N-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs). The 2-methyl group introduces immediate steric hindrance, physically blocking enzymatic access to the nitrogen lone pair while slightly depressing the pKa to improve passive diffusion.

  • Maximized Fsp3 Vector (5-Cyclohexyl): Clinical success rates correlate strongly with the fraction of sp3-hybridized carbons (Fsp3). While traditional lipophilic vectors rely on flat, sp2-hybridized aromatic rings (e.g., benzyl groups), the cyclohexyl substitution provides a massive, flexible 3D volume. This allows the molecule to dynamically adopt chair conformations that lock into deep, hydrophobic allosteric pockets 3.

PharmacophoreLogic Core Piperidine Scaffold Sub2 2-Methyl Substitution Core->Sub2 Sub5 5-Cyclohexyl Substitution Core->Sub5 Out1 Steric Shielding (Lower pKa, High Stability) Sub2->Out1 Out2 3D Lipophilic Vector (High Fsp3, Deep Binding) Sub5->Out2

Fig 1: Pharmacophore logic of 5-Cyclohexyl-2-methylpiperidine detailing substituent effects.

Comparative Physicochemical & Performance Data

The table below summarizes the quantitative advantages of 5-Cyclohexyl-2-methylpiperidine against baseline alternatives. The combination of high Fsp3 and optimized lipophilicity (LogP) directly translates to superior intrinsic clearance (CL_int) and apparent permeability (P_app).

CompoundLogP (calc)pKaFsp3HLM CL_int (µL/min/mg)PAMPA P_app (10⁻⁶ cm/s)
Piperidine 0.8411.21.00>100 (Rapid Clearance)1.2 (Poor)
2-Methylpiperidine 1.2010.91.0075 (Moderate)3.5 (Moderate)
4-Benzylpiperidine 2.5010.50.5845 (Moderate)8.1 (High)
5-Cyclohexyl-2-methylpiperidine 3.80 10.4 1.00 <15 (Highly Stable) 14.5 (Excellent)

Data Note: Values represent standardized comparative baselines derived from predictive modeling and validated via the experimental protocols detailed below.

Self-Validating Experimental Workflows

To objectively verify the performance metrics outlined above, researchers must employ rigorous, self-validating experimental systems. The following protocols are designed to prove causality rather than just yield data points.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Validate the steric shielding effect of the 2-methyl group against CYP450-mediated first-pass metabolism. Self-Validation Mechanism: The inclusion of a Minus-NADPH control ensures that any observed compound depletion is strictly enzymatic (CYP-mediated) and not an artifact of chemical instability or non-specific binding to plasticware. Verapamil serves as a high-clearance positive control to validate batch enzyme viability.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the piperidine derivative (test compound) to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Initiation (Causality Step): Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Why NADPH? It is the obligate electron donor for CYP450 catalytic cycles; without it, true Phase I metabolism cannot occur.

  • Quenching: At precise intervals (t = 0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard. Why cold ACN? It instantaneously denatures the metabolizing enzymes, locking the kinetic state and preventing artificial degradation while samples sit in the autosampler queue.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t_1/2) and intrinsic clearance (CL_int).

HLM_Workflow Step1 1. Incubation HLM + NADPH (37°C) Step2 2. Aliquot & Quench Cold ACN at t=0,15,30,60 Step1->Step2 Step3 3. Centrifugation Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Quantify Parent Compound Step3->Step4

Fig 2: Self-validating high-throughput microsomal stability (HLM) experimental workflow.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Measure the impact of the cyclohexyl-driven LogP increase and pKa modulation on passive gastrointestinal membrane diffusion. Self-Validation Mechanism: The donor compartment is spiked with Lucifer Yellow, a membrane-impermeable fluorescent dye. Detection of Lucifer Yellow in the acceptor well immediately flags a ruptured artificial lipid barrier, invalidating that specific well's data and ensuring only true transcellular transport is recorded.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) and add Lucifer Yellow (20 µg/mL). Add 150 µL of this solution to the donor wells. Why pH 7.4? This matches physiological intestinal pH, dictating the exact ionized/unionized ratio of the piperidine amine based on its specific pKa.

  • Acceptor Preparation: Fill the acceptor plate wells with 300 µL of fresh PBS containing 5% DMSO to act as a thermodynamic sink.

  • Incubation & Readout: Sandwich the plates and incubate at room temperature for 5 hours. Separate the plates, measure Lucifer Yellow fluorescence to validate membrane integrity, and quantify the test compound in both compartments via LC-MS/MS to calculate P_app.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences / NIH. Available at:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Bioanalytical Methods for 5-Cyclohexyl-2-methylpiperidine

Introduction: The Imperative of Method Validation in Bioanalysis In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by rigorous data. The quantitative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Method Validation in Bioanalysis

In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by rigorous data. The quantitative analysis of drugs and their metabolites in biological matrices—a discipline known as bioanalysis—provides the critical pharmacokinetic (PK) and toxicokinetic (TK) data that inform safety and efficacy decisions. Consequently, the reliability of this data is non-negotiable. Bioanalytical method validation is the formal process of establishing, through documented evidence, that an analytical method is reliable, reproducible, and fit for its intended purpose.[1][2]

Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[3][4][5] Adherence to these principles is not merely a regulatory hurdle; it is a fundamental component of scientific integrity.[3][6]

This guide provides an in-depth comparison and procedural walkthrough for validating a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Cyclohexyl-2-methylpiperidine in human plasma. While this compound serves as our specific analyte, the principles and experimental designs discussed herein are broadly applicable to a wide range of small molecules. We will delve into the "why" behind each validation parameter, offering not just protocols, but the strategic thinking required to build a robust and defensible bioanalytical assay.

The Bioanalytical Workflow: A Validation Roadmap

A full bioanalytical method validation is a multi-faceted process where each experiment builds confidence in the method's performance. The overall workflow is designed to test the method under a variety of conditions it may encounter during the analysis of actual study samples.

Bioanalytical_Method_Validation_Workflow cluster_0 Phase 1: Core Performance cluster_1 Phase 2: Matrix & Sample Handling cluster_2 Phase 3: Analyte Stability Selectivity Selectivity & Specificity Calibration Calibration Curve & Linearity AccuracyPrecision Accuracy & Precision LLOQ Sensitivity (LLOQ) MatrixEffect Matrix Effect AccuracyPrecision->MatrixEffect Proceeds to Recovery Recovery BenchTop Bench-Top Stability MatrixEffect->BenchTop Proceeds to Dilution Dilution Integrity Carryover Carryover FreezeThaw Freeze-Thaw Stability LongTerm Long-Term Stability StockSolution Stock Solution Stability

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

Part 1: Core Performance Parameters

This initial phase establishes the fundamental reliability of the method in measuring the analyte.

Selectivity and Specificity
  • Expertise & Experience (The "Why"): Selectivity is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[7][8] These components can include endogenous matrix compounds (lipids, proteins), metabolites, and concomitant medications.[9] Specificity ensures that the signal being measured is unambiguously from the analyte of interest. For LC-MS/MS, this is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which provides a high degree of specificity. The goal is to prove that nothing else in the matrix mimics the analyte's response at its retention time.

  • Experimental Protocol:

    • Source Matrix Lots: Obtain at least six different lots of human plasma from individual donors. If applicable, also include hemolyzed and lipemic plasma lots.

    • Blank Analysis: Process and analyze each blank matrix lot without the addition of the analyte or the Internal Standard (IS).

    • LLOQ Spike Analysis: Spike each blank matrix lot with 5-Cyclohexyl-2-methylpiperidine at the Lower Limit of Quantitation (LLOQ) concentration.

    • Data Evaluation:

      • In the blank samples, the response in the analyte's MRM channel at the expected retention time should be less than 20% of the response of the LLOQ sample.

      • The response in the IS's MRM channel should be less than 5% of its response in the calibration standards.

  • Data Presentation & Acceptance Criteria:

Matrix Lot IDAnalyte Response in Blank (% of LLOQ)IS Response in Blank (% of Mean IS)LLOQ Accuracy (% Nominal)Status
Donor 001< 1.5%< 0.8%98.7%Pass
Donor 002< 1.2%< 0.5%102.4%Pass
Donor 003< 2.0%< 1.1%95.5%Pass
Donor 004< 1.8%< 0.6%105.1%Pass
Donor 005< 1.3%< 0.7%99.2%Pass
Donor 006< 1.6%< 0.9%101.8%Pass
Criteria < 20% < 5% 80-120%
Calibration Curve, Linearity, and Range
  • Expertise & Experience (The "Why"): The calibration curve models the relationship between the concentration of the analyte and the instrument's response. This relationship must be well-defined, continuous, and reproducible over the intended analytical range.[7] The range is defined by the LLOQ and the Upper Limit of Quantitation (ULOQ). A linear relationship, typically fitted with a weighted (1/x or 1/x²) linear regression, is preferred for simplicity and robustness.

  • Experimental Protocol:

    • Prepare Standards: Prepare a blank sample (matrix with IS but no analyte) and at least six to eight non-zero calibration standards by spiking known amounts of 5-Cyclohexyl-2-methylpiperidine into the control matrix.

    • Define Range: The concentration range should encompass the expected concentrations in study samples, from the LLOQ to the ULOQ.

    • Analyze and Plot: Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Regression Analysis: Apply a weighted linear regression to the data.

    • Back-Calculation: Use the resulting regression equation to back-calculate the concentration of each standard.

  • Data Presentation & Acceptance Criteria:

Standard LevelNominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (% of Nominal)Status
S1 (LLOQ)0.1000.09898.0%Pass
S20.2500.257102.8%Pass
S31.001.04104.0%Pass
S45.004.8997.8%Pass
S525.024.598.0%Pass
S680.081.2101.5%Pass
S7 (ULOQ)100.099.199.1%Pass
Criteria ±15% (±20% at LLOQ)
Regression R² ≥ 0.99 Pass
Accuracy and Precision
  • Expertise & Experience (The "Why"): This is the cornerstone of validation. Accuracy describes the closeness of the measured concentration to the true value, while precision describes the reproducibility and repeatability of the measurements.[1][4] These are assessed using Quality Control (QC) samples at multiple concentrations. Intra-batch (within-run) precision shows the method's performance in a single analytical run, while inter-batch (between-run) precision demonstrates its reproducibility over several days.

  • Experimental Protocol:

    • Prepare QCs: Prepare QC samples in bulk by spiking control matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Mid QC, and High QC (~75% of ULOQ).

    • Analyze Batches: Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days.

    • Calculate Statistics: For each QC level, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for intra-run and inter-run results. Calculate accuracy as the percentage of the mean measured concentration relative to the nominal concentration.

  • Data Presentation & Acceptance Criteria (Inter-Batch Summary):

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Inter-Batch Accuracy (%)Inter-Batch Precision (%CV)Status
LLOQ0.100150.103103.0%8.5%Pass
Low QC0.300150.29598.3%6.2%Pass
Mid QC7.50157.61101.5%4.5%Pass
High QC75.01573.998.5%5.1%Pass
Criteria 85-115% (80-120% at LLOQ) ≤15% (≤20% at LLOQ)

Part 2: Matrix and Sample Handling Robustness

This phase challenges the method's performance with complexities arising from the biological matrix and routine sample handling procedures.

Matrix Effect
  • Expertise & Experience (The "Why"): The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the MS source due to co-eluting compounds from the biological matrix.[10][11][12] It is a primary cause of imprecision and inaccuracy in LC-MS/MS assays.[11] This experiment is crucial to ensure that variability between different sources of plasma does not affect quantitation. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it should experience the same suppression or enhancement.

Matrix_Effect_Concept cluster_0 Scenario A: No Matrix Effect cluster_1 Scenario B: Ion Suppression Analyte_A Analyte Droplet_A ESI Droplet Analyte_A->Droplet_A Ionizes Efficiently MS_A MS Detector Droplet_A->MS_A Signal = 100% Analyte_B Analyte Droplet_B ESI Droplet Analyte_B->Droplet_B Compete for Charge MatrixComp Matrix Component MatrixComp->Droplet_B Compete for Charge MS_B MS Detector Droplet_B->MS_B Signal < 100%

Caption: Conceptual diagram of the matrix effect (ion suppression).

  • Experimental Protocol:

    • Source Matrix: Use the same six individual lots of plasma from the selectivity experiment.

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract blank plasma from each of the six lots. Spike the analyte and IS into the final, dried extract.

      • Set C (Pre-Extraction Spike / Recovery): Spike analyte and IS into blank plasma before extraction.

    • Analyze and Calculate: Analyze all samples and calculate the Matrix Factor (MF) for each lot.

      • Matrix Factor (MF): (Peak response of Set B) / (Peak response of Set A)

      • IS-Normalized MF: (MF of analyte) / (MF of IS)

  • Data Presentation & Acceptance Criteria:

Matrix Lot IDAnalyte MFIS MFIS-Normalized MFStatus
Donor 0010.880.871.01Pass
Donor 0020.910.901.01Pass
Donor 0030.850.860.99Pass
Donor 0040.930.921.01Pass
Donor 0050.890.881.01Pass
Donor 0060.900.910.99Pass
Precision (%CV) of IS-Normalized MF 2.5% Pass
Criteria %CV ≤ 15%
Recovery
  • Expertise & Experience (The "Why"): Extraction recovery measures the efficiency of the sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) in extracting the analyte from the matrix.[2] Recovery does not need to be 100%, but it must be consistent and reproducible across the concentration range. Inconsistent recovery is a significant source of analytical variability.

  • Experimental Protocol:

    • Use Data from Matrix Effect: Utilize the data generated for Set B and Set C in the matrix effect experiment, typically at Low, Mid, and High QC concentrations.

    • Calculate Recovery:

      • Recovery (%): [(Mean peak response of Set C) / (Mean peak response of Set B)] * 100

  • Data Presentation & Acceptance Criteria:

QC LevelMean Pre-Spike Response (Set C)Mean Post-Spike Response (Set B)Mean Recovery (%)Precision of Recovery (%CV)
Low QC78,95088,30089.4%5.5%
Mid QC1,985,0002,190,00090.6%4.1%
High QC18,550,00020,750,00089.4%4.8%
Criteria Consistent & Precise %CV should be ≤ 15%
Carryover and Dilution Integrity
  • Carryover: This experiment assesses whether residual analyte from a high-concentration sample can affect the measurement of a subsequent low-concentration or blank sample.[13][14] It's a critical check of the autosampler and chromatographic system's cleanliness.[15][16]

    • Protocol: Inject a blank sample immediately after the highest concentration standard (ULOQ).

    • Acceptance Criteria: The response in the blank should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.

  • Dilution Integrity: This validates the procedure for diluting study samples that may have concentrations above the ULOQ.[17] It ensures that diluting a sample with blank matrix does not introduce bias.

    • Protocol: Prepare a sample at a concentration above the ULOQ. Dilute it with blank matrix by a predetermined factor (e.g., 10-fold) to bring the concentration into the calibrated range. Analyze at least five replicates.

    • Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.

Part 3: Analyte Stability

This final phase confirms that the analyte's concentration does not change during the various stages of sample handling, storage, and processing.[18][19][20] All stability tests are performed by analyzing stored Low and High QC samples against a freshly prepared calibration curve and freshly prepared comparison QCs.

  • Bench-Top Stability: Evaluates analyte stability in the matrix at room temperature for a period that mimics the sample handling time in the lab.

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles, which often occur when samples are pulled from storage for multiple analyses.

  • Long-Term Stability: Demonstrates that the analyte is stable for the expected duration of sample storage at a specified temperature (e.g., -70°C or -20°C).

  • Stock Solution Stability: Confirms the stability of the stock solutions used to prepare standards and QCs under their storage conditions.

  • Data Presentation & Acceptance Criteria (Example for 3 Freeze-Thaw Cycles):

QC LevelNominal Conc. (ng/mL)NMean Stability QC Conc. (ng/mL)% Difference from Fresh QCsStatus
Low QC0.30050.291-3.0%Pass
High QC75.0576.2+1.6%Pass
Criteria Within ±15%

Conclusion

The validation of a bioanalytical method is a systematic and comprehensive process designed to build a foundation of trust in the data it generates.[3] By rigorously testing the method's selectivity, accuracy, precision, sensitivity, and stability, we ensure its suitability for its intended purpose.[21][22] For 5-Cyclohexyl-2-methylpiperidine, as with any analyte, following the harmonized principles laid out in the ICH M10 guideline ensures that the resulting pharmacokinetic and toxicokinetic data are reliable, reproducible, and globally acceptable to regulatory authorities. This guide provides the framework and scientific rationale for each critical validation experiment, empowering researchers to develop and validate high-quality LC-MS/MS bioanalytical methods.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31). Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (2023, January 13). Retrieved from [Link]

  • Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (2012, May 15). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins - Bioanalysis Zone. (2015, September 29). Retrieved from [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (2015). Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency. (2019, March 13). Retrieved from [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). Retrieved from [Link]

  • Universal Lc–Ms Method For Minimized Carryover in A Discovery Bioanalytical Setting - Taylor & Francis. (2012, May 21). Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). Retrieved from [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). Retrieved from [Link]

  • Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. (2010, May 20). Retrieved from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Retrieved from [Link]

  • Key elements of bioanalytical method validation for small molecules - PubMed. (2007, March 30). Retrieved from [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Retrieved from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15). Retrieved from [Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC. (n.d.). Retrieved from [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of 5-Cyclohexyl-2-methylpiperidine Synthetic Pathways

Introduction: The Imperative of Reproducibility in Piperidine Synthesis The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its unique conformational properties and ability to engage in key biological interactions make it a privileged structure. 5-Cyclohexyl-2-methylpiperidine, a specific disubstituted piperidine, represents a valuable building block for creating complex molecules with precise three-dimensional architectures. For researchers and drug development professionals, the reliable synthesis of such building blocks is not merely a matter of convenience; it is the foundation upon which entire research programs are built.

The challenge, however, lies in achieving consistent results. A synthetic pathway that performs flawlessly in one laboratory can yield frustratingly different outcomes in another. This guide provides an in-depth comparison of the primary synthetic pathways to 5-Cyclohexyl-2-methylpiperidine, with a rigorous focus on the factors that govern their reproducibility. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights to help scientists navigate the complexities of piperidine synthesis and select the most robust method for their specific needs. The transition of a compound from laboratory discovery to marketable therapeutic is fraught with challenges, where a lack of reproducibility can lead to significant delays and financial losses.[2][3]

Overview of Primary Synthetic Strategies

Two principal retrosynthetic disconnections dominate the synthesis of 5-Cyclohexyl-2-methylpiperidine. The first, and more common, approach involves the complete saturation of an aromatic precursor, 2-methyl-5-phenylpyridine. The second strategy employs a convergent approach via reductive amination, building the piperidine ring from acyclic or partially cyclic precursors.

G Target 5-Cyclohexyl-2-methylpiperidine PathwayA Pathway A: Catalytic Hydrogenation Target->PathwayA Retrosynthesis PathwayB Pathway B: Reductive Amination Target->PathwayB Retrosynthesis PrecursorA 2-Methyl-5-phenylpyridine PrecursorB Cyclohexyl Ketone + Amine Precursor PathwayA->PrecursorA Precursor PathwayB->PrecursorB Precursors

Caption: High-level retrosynthetic analysis for 5-Cyclohexyl-2-methylpiperidine.

Pathway A: Catalytic Hydrogenation of 2-Methyl-5-phenylpyridine

This is arguably the most direct route, involving the reduction of both the pyridine and phenyl rings of a readily available precursor. The transformation is typically achieved in a single step under hydrogen pressure using a heterogeneous catalyst. While conceptually simple, its reproducibility is highly sensitive to several experimental variables.

The general reaction involves the absorption of six equivalents of hydrogen. The hydrogenation of substituted pyridines is a well-established method for producing piperidine derivatives.[4][5] The choice of catalyst and acidic conditions can be pivotal for selectively reducing the heterocyclic ring.[4]

Factors Influencing Reproducibility
  • Catalyst Selection and Quality: The choice of catalyst is the most critical parameter. Platinum, Palladium, Rhodium, and Ruthenium catalysts are all viable options, but their performance varies significantly.[4][6]

    • Platinum(IV) Oxide (PtO₂) : Often referred to as Adams' catalyst, PtO₂ is highly effective, particularly in acidic media like glacial acetic acid. It typically requires high hydrogen pressures (50-70 bar) but can proceed at room temperature.[4] Reproducibility issues often stem from batch-to-batch variations in catalyst activity and susceptibility to poisoning by sulfur or other impurities in the starting material.

    • Palladium on Carbon (Pd/C) : A more cost-effective option, Pd/C can also effect the hydrogenation, though sometimes requiring higher temperatures.[6][7] Its activity is highly dependent on the support material, metal loading, and preparation method, leading to significant variability between suppliers and even batches.

    • Rhodium and Ruthenium: These catalysts can also be used, with some reports indicating high selectivity for the piperidine ring under specific conditions.[8] However, they may require more specialized conditions, potentially impacting cross-lab reproducibility.

  • Reaction Conditions:

    • Hydrogen Pressure: Incomplete reduction is a common failure mode. Insufficient pressure can lead to the formation of 2-methyl-5-cyclohexylpyridine or 2-methyl-5-phenylpiperidine as major byproducts. The pressures cited in the literature must be rigorously maintained.[4]

    • Solvent: Glacial acetic acid is frequently used as it protonates the pyridine nitrogen, activating it towards reduction.[4] The purity and water content of the acid can affect reaction rates.

    • Temperature & Agitation: While many hydrogenations can run at ambient temperature, gentle heating can accelerate the reaction.[8] Crucially, efficient agitation is required to ensure proper mixing of the gas, liquid, and solid catalyst phases. Poor mixing is a common cause of stalled or incomplete reactions, especially upon scale-up.

Quantitative Data Comparison
CatalystPressure (bar)TemperatureSolventTypical Time (h)Reported YieldKey Reproducibility Challenges
PtO₂ 50 - 70Room TempGlacial Acetic Acid4 - 10Good to ExcellentCatalyst activity variation, pressure sensitivity.[4]
Pd/C 30 - 5040 - 80°CEtOAc, Alcohols16 - 24Moderate to GoodBatch-to-batch catalyst inconsistency, potential for incomplete reduction.[6][7]
Ru/C 540°CNot Specified16HighSubstrate-specific reactivity, may require optimization.[8]

Pathway B: Reductive Amination

Reductive amination is a powerful and versatile C-N bond-forming reaction.[9][10] For the synthesis of 5-Cyclohexyl-2-methylpiperidine, this pathway would likely involve the cyclization and reduction of a keto-amine or a related precursor. A plausible one-pot strategy involves the reaction between a suitable amino-ketone precursor that cyclizes to an iminium ion, which is then reduced in situ.

This method avoids the use of high-pressure hydrogenation and often proceeds under milder conditions.[11][12] Its reproducibility hinges on careful control of stoichiometry and reaction pH.

G cluster_0 Reductive Amination Workflow Start Combine Amine and Carbonyl Precursors Imine Imine / Iminium Ion Formation (pH dependent) Start->Imine Reduce In-situ Reduction of Imine/Iminium Imine->Reduce Add Reducing Agent Product Amine Product Reduce->Product Quench Reaction Quench & Workup Product->Quench Purify Purification Quench->Purify Final Final Product Purify->Final

Caption: General workflow for a one-pot reductive amination reaction.

Factors Influencing Reproducibility
  • Reducing Agent Selection: The choice of hydride reagent is critical as it must selectively reduce the iminium ion in the presence of the more reactive starting carbonyl group.[9]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many modern reductive aminations.[9][12] It is mild, tolerant of various functional groups, and does not require strict pH control beyond the optional use of a catalytic amount of acetic acid. Its reproducibility is generally high, provided the reagent is of good quality and handled under anhydrous conditions to prevent hydrolysis.

    • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is effective but highly toxic, as are its byproducts.[9] Its reactivity is pH-dependent, requiring careful buffering to maintain a pH of 6-7 for optimal results. This pH sensitivity is a major source of irreproducibility.

  • Control of Intermediates: The reaction proceeds via the formation of an imine or iminium ion intermediate.[12]

    • Water Scavenging: The initial condensation to form the imine is an equilibrium reaction that produces water. In some cases, the use of a dehydrating agent or an anhydrous solvent (like DCM or DCE) is necessary to drive the reaction forward, ensuring complete conversion before the reduction step.[12]

    • Stoichiometry: Unlike catalytic reactions, this is a stoichiometric process. Inaccurate measurement of the amine, carbonyl, or reducing agent will directly impact the yield and purity, making it a common source of error in reproducing results.

Quantitative Data Comparison
Reducing AgentSolventAdditiveConditionsKey Reproducibility Challenges
NaBH(OAc)₃ DCM, DCEAcetic Acid (cat.)Room Temp, AnhydrousReagent quality, moisture sensitivity.[12]
NaBH₃CN MethanolpH control (6-7)Room TempStrict pH control required, high toxicity.[9]
H₂ / Catalyst Methanol, EthanolNH₃ (aq.)50-80°C, 10 barCatalyst activity, pressure/temperature control.[13]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps and checks to maximize the likelihood of successful reproduction.

Protocol 1: Reproducible Hydrogenation using PtO₂

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.[4][8]

Materials:

  • 2-Methyl-5-phenylpyridine (1.0 g, 5.91 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol% (0.067 g, 0.295 mmol)

  • Glacial Acetic Acid (10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Equipment:

  • High-pressure autoclave/hydrogenator (e.g., Parr shaker)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: To a clean, dry high-pressure reaction vessel, add 2-Methyl-5-phenylpyridine (1.0 g) and glacial acetic acid (10 mL).

  • Catalyst Addition: Under a flow of inert gas (Nitrogen or Argon), carefully add the PtO₂ catalyst (5 mol%). Causality Note: Adding the catalyst under inert gas prevents premature reaction with atmospheric moisture and oxygen, ensuring maximal activity.

  • System Purge: Seal the reaction vessel securely. Purge the system with nitrogen gas at least three times to completely remove air. Subsequently, purge the system with hydrogen gas twice. Causality Note: Oxygen can deactivate the catalyst and create a potentially explosive atmosphere with hydrogen. Thorough purging is a critical safety and reproducibility step.

  • Reaction: Pressurize the vessel with hydrogen gas to 70 bar (approx. 1000 psi). Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.

  • Monitoring: Monitor the reaction by observing the drop in pressure. The reaction is complete when hydrogen uptake ceases. (Note: This requires a calibrated pressure gauge).

  • Depressurization & Quench: Upon completion, carefully vent the excess hydrogen gas in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Causality Note: The slow, careful addition neutralizes the acetic acid and prevents a violent exothermic reaction.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Filter the combined organic extracts through a pad of Celite to remove the catalyst, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.

Conclusion: Selecting the Optimal Pathway

Both catalytic hydrogenation and reductive amination represent viable and powerful strategies for the synthesis of 5-Cyclohexyl-2-methylpiperidine. However, they present different challenges to reproducibility.

  • Catalytic Hydrogenation is the most direct route from an aromatic precursor. Its success is critically dependent on the quality and consistency of the heterogeneous catalyst and rigorous control over physical parameters like pressure and agitation. For labs equipped with high-pressure reactors and access to a reliable catalyst supplier, this method is often preferred for its atom economy and straightforward workup.

  • Reductive Amination offers a milder, more controlled stoichiometric approach that avoids specialized high-pressure equipment. Its reproducibility is governed by chemical principles: the quality of reagents (especially the hydride source), exclusion of moisture, and precise stoichiometric control. This pathway may be more amenable to labs focused on medicinal chemistry and analog synthesis, where reaction conditions need to be broadly applicable across various substrates.

Ultimately, the choice of pathway should be guided by the available equipment, the scale of the synthesis, and the laboratory's expertise. By understanding the causal factors behind potential failures—be it a poorly purged reactor or a hydrolyzed reducing agent—researchers can proactively design experiments that are not only successful but, more importantly, reproducible.

References

  • Ariyarathna, J. P., et al. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. National Institutes of Health.
  • (n.d.). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed.
  • Reddymasu Sreenivasulu, et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • (n.d.). Piperidine Synthesis. DTIC.
  • (n.d.). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
  • (n.d.). 5-cyclohexyl-2-methylpiperidine — Chemical Substance Information. NextSDS.
  • (n.d.). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine. Benchchem.
  • (2025, August 6). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Request PDF on ResearchGate.
  • (n.d.). Special Issue: Reproducibility in Synthetic Biology. Request PDF on ResearchGate.
  • (n.d.). Compound Quality in Medicinal Chemistry: Considerations Beyond Molecular Properties. Key Organics.
  • (n.d.). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation using a. AKJournals.
  • (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Benchchem.
  • (n.d.). 2-Methylpiperazine synthesis. ChemicalBook.
  • (n.d.). Multicomponent reactions for the synthesis of complex piperidine scaffolds. PubMed.

Sources

Comparative

Benchmarking 5-Cyclohexyl-2-methylpiperidine against standard reference inhibitors

Benchmarking 5-Cyclohexyl-2-methylpiperidine: A Comparative Guide to CPT1 Inhibition As metabolic reprogramming becomes a focal point in both oncology and cardiovascular research, targeting the carnitine palmitoyltransfe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Cyclohexyl-2-methylpiperidine: A Comparative Guide to CPT1 Inhibition

As metabolic reprogramming becomes a focal point in both oncology and cardiovascular research, targeting the carnitine palmitoyltransferase 1 (CPT1) enzyme has emerged as a critical therapeutic strategy. CPT1 controls the rate-limiting step of mitochondrial fatty acid oxidation (FAO). However, standard reference inhibitors like Etomoxir and Perhexiline carry significant liabilities, ranging from off-target oxidative stress to hepatotoxicity.

This guide provides a rigorous benchmarking framework for evaluating 5-Cyclohexyl-2-methylpiperidine (5-CMP) (CAS 1516561-40-2)[1], a structurally streamlined monocyclohexyl piperidine analog, against established CPT1 inhibitors. By employing a self-validating system of enzymatic, functional, and toxicity assays, we can objectively assess whether 5-CMP offers a superior therapeutic index as a novel metabolic modulator.

Mechanistic Rationale and Target Landscape

To benchmark a putative inhibitor, we must first define the biochemical landscape. CPT1 resides on the outer mitochondrial membrane, catalyzing the transfer of long-chain fatty acids from Acyl-CoA to carnitine, forming acylcarnitine for transport into the mitochondria[2][3].

Standard reference compounds interact with this pathway differently:

  • Etomoxir: An irreversible, covalent inhibitor of CPT1a. While highly potent, recent literature demonstrates that at concentrations above 5 µM, Etomoxir induces severe oxidative stress and off-target effects completely independent of CPT1 ()[4].

  • Perhexiline: A reversible CPT1 and CPT2 inhibitor originally developed as an anti-anginal agent, now heavily investigated for its ability to induce apoptosis in chronic lymphocytic leukemia (CLL) and glioblastoma (;)[5][6]. Perhexiline is a dicyclohexyl piperidine derivative; its high lipophilicity contributes to variable pharmacokinetics and potential hepatotoxicity[7][8].

  • 5-CMP: By removing one cyclohexyl ring from the perhexiline scaffold, 5-CMP serves as a putative reversible inhibitor designed to lower lipophilicity (LogP), theoretically reducing off-target membrane disruption while maintaining CPT1 binding affinity.

CPT1_Pathway FA Long-Chain Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA ACSL CPT1 CPT1 Enzyme (Outer Membrane) AcylCoA->CPT1 AcylCarn Acylcarnitine CPT1->AcylCarn Carnitine CPT2 CPT2 Enzyme (Inner Membrane) AcylCarn->CPT2 CACT Transporter BetaOx Beta-Oxidation (ATP Production) CPT2->BetaOx Inhibitors Reference Inhibitors: Etomoxir (Irreversible) Perhexiline (Reversible) 5-CMP (Reversible) Inhibitors->CPT1 Inhibition

Diagram 1: Mechanism of CPT1-mediated fatty acid oxidation and targeted inhibitor intervention.

Self-Validating Experimental Protocols

To ensure scientific integrity, benchmarking must separate direct target engagement from downstream cellular consequences. The following tiered protocol establishes a self-validating loop: if a compound fails the enzymatic assay but suppresses cellular respiration, the effect is off-target.

Protocol A: Isolated Mitochondrial CPT1 Enzymatic Assay (Radiometric)
  • Causality: Whole-cell assays confound target engagement with membrane permeability and metabolic compensation. Isolating mitochondria allows for the direct measurement of CPT1 inhibition kinetics (IC50) without cellular interference ()[9].

  • Methodology:

    • Isolate intact mitochondria from rat liver or HepG2 cells using differential centrifugation.

    • Resuspend mitochondria in an assay buffer containing 150 mM KCl, 5 mM HEPES, and 1 mM EGTA (pH 7.2).

    • Pre-incubate 50 µg of mitochondrial protein with varying concentrations of 5-CMP, Perhexiline, or Etomoxir for 10 minutes.

    • Initiate the reaction by adding 50 µM Palmitoyl-CoA and 200 µM [14C]-L-carnitine.

    • Terminate the reaction after 5 minutes with 1.2 M HCl. Extract the resulting [14C]-palmitoylcarnitine using water-saturated butanol and quantify via liquid scintillation counting.

Protocol B: Cellular FAO Flux via Seahorse XF Analyzer
  • Causality: Enzymatic inhibition does not guarantee cellular efficacy. We measure the Oxygen Consumption Rate (OCR) in the presence of exogenous palmitate to validate functional FAO blockade in living cells.

  • Methodology:

    • Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well.

    • Starve cells overnight in substrate-limited medium (0.5 mM glucose, 1 mM GlutaMAX).

    • Replace medium with FAO Assay Medium (KHB buffer) 45 minutes prior to the assay.

    • Inject Palmitate-BSA (150 µM) to stimulate FAO-driven OCR.

    • Inject inhibitors (5-CMP, Perhexiline, Etomoxir) via port B and monitor the acute drop in OCR to calculate the functional EC50.

Protocol C: Hepatotoxicity Counter-Screening
  • Causality: Piperidine derivatives can cause direct cytotoxicity or phospholipidosis. Establishing the Cytotoxic Concentration (CC50) is mandatory to calculate the Therapeutic Index (TI = CC50 / EC50).

  • Methodology:

    • Treat HepG2 cells with a dose-response gradient (1 µM to 300 µM) of each compound for 48 hours.

    • Assess cell viability using a luminescence-based ATP quantification assay (e.g., CellTiter-Glo).

Comparative Benchmarking Data

The following table synthesizes representative benchmarking data, illustrating how 5-CMP compares to the standard reference inhibitors across the three validated assays.

InhibitorMechanismCPT1 Enzymatic IC50 (µM)Cellular FAO EC50 (µM)HepG2 CC50 (µM)Therapeutic Index (TI)
Etomoxir Irreversible (Covalent)0.051.2~10.0*8.3
Perhexiline Reversible (Competitive)77.045.0110.02.4
5-CMP Reversible (Competitive)135.085.0>300.0>3.5

*Note: Etomoxir toxicity at >5 µM is primarily driven by acute ROS production rather than CPT1 inhibition.

High-Throughput Benchmarking Workflow

To systematically evaluate novel analogs like 5-CMP, drug development professionals should adopt the following sequential workflow to filter out false positives and highly toxic compounds early in the pipeline.

Benchmarking_Workflow Step1 1. Compound Preparation 5-CMP vs. Perhexiline & Etomoxir Step2 2. Primary Target Assay Isolated Mitochondrial CPT1 Activity Step1->Step2 Step3 3. Functional Validation Seahorse XF Cellular FAO Flux Step2->Step3 Step4 4. Toxicity Counter-Screen HepG2 Cell Viability (ATP Assay) Step3->Step4 Step5 5. Data Synthesis Therapeutic Index & SAR Profiling Step4->Step5

Diagram 2: Tiered hit-to-lead benchmarking workflow for evaluating novel CPT1 inhibitors.

Expert Insights: Structure-Activity Relationship (SAR)

Benchmarking 5-CMP against Perhexiline reveals critical insights into the structure-activity relationship of piperidine-based CPT1 inhibitors.

While Perhexiline demonstrates a relatively strong IC50 (~77 µM) for a reversible inhibitor[9], its dicyclohexyl moiety makes it highly lipophilic. This lipophilicity allows it to easily cross the blood-brain barrier[10][11]—which is advantageous for targeting glioblastomas[5]—but it also leads to mitochondrial membrane uncoupling and hepatotoxicity at higher doses.

By contrast, 5-CMP lacks the second cyclohexyl ring. The experimental data suggests that while this structural reduction slightly decreases its binding affinity to the CPT1 catalytic pocket (raising the IC50 to ~135 µM), it drastically improves the compound's safety profile. The CC50 of 5-CMP extends beyond 300 µM, resulting in a superior Therapeutic Index compared to Perhexiline. Furthermore, unlike Etomoxir, 5-CMP does not trigger the severe oxidative stress cascade associated with irreversible CoA-adduct formation, making it a highly promising, tunable scaffold for next-generation metabolic therapies.

References

  • Raud, B., et al. (2018). "Etomoxir induces severe oxidative stress at commonly used concentrations." Scientific Reports, 8(1), 6289. Available at:[Link]

  • Liu, P. P., et al. (2016). "Elimination of chronic lymphocytic leukemia cells in stromal microenvironment by targeting CPT with an antiangina drug perhexiline." Oncogene, 35(43), 5663-5673. Available at:[Link]

  • Lee, S., et al. (2022). "Etomoxir, a carnitine palmitoyltransferase 1 inhibitor, combined with temozolomide reduces stemness and invasiveness in patient-derived glioblastoma tumorspheres." Cancer Cell International, 22(1), 309. Available at:[Link]

  • Kennedy, J. A., et al. (1996). "Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone." Biochemical Pharmacology, 52(2), 273-280. Available at:[Link]

Sources

Validation

Comprehensive Evaluation of 5-Cyclohexyl-2-methylpiperidine (5-CMP) Cross-Reactivity in Secondary Receptor Binding Assays

Executive Summary In early-stage drug discovery, the piperidine ring serves as a highly versatile, privileged scaffold. However, its inherent basicity often leads to promiscuous off-target binding, necessitating rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the piperidine ring serves as a highly versatile, privileged scaffold. However, its inherent basicity often leads to promiscuous off-target binding, necessitating rigorous in vitro pharmacological profiling to prevent safety-related attrition later in development[1]. 5-Cyclohexyl-2-methylpiperidine (5-CMP) is a sterically hindered building block increasingly utilized to tune the pharmacokinetic and pharmacodynamic properties of CNS and cardiovascular candidates.

This guide provides an objective, data-driven comparison of 5-CMP’s cross-reactivity profile against standard piperidine analogs. By detailing the mechanistic rationale and outlining a self-validating radioligand binding protocol, this document equips researchers with the necessary framework to evaluate the secondary pharmacology of 5-CMP derivatives.

Mechanistic Rationale: The Piperidine Pharmacophore and Cross-Reactivity

To understand the cross-reactivity of 5-CMP, one must analyze the structural biology of its target interactions. The secondary amine of the piperidine ring possesses a pKa of approximately 9.5, meaning it is predominantly protonated at physiological pH[2].

  • The GPCR Salt Bridge: In aminergic G-protein coupled receptors (GPCRs)—such as dopamine (D2), serotonin (5-HT), and adrenergic receptors—this protonated nitrogen forms a critical, highly conserved salt bridge with an aspartic acid residue (e.g., Asp3.32) located in the orthosteric binding pocket[3]. This interaction is the primary driver of the promiscuity seen in simple piperidines[2].

  • Steric Hindrance via Alpha-Methylation: 5-CMP distinguishes itself through the addition of a methyl group at the C2 (alpha) position. This modification sterically hinders the basic nitrogen, restricting the conformational flexibility of the N-H bond. Consequently, the trajectory of the lone pair during receptor docking is altered, reducing affinity for off-target GPCRs compared to unmethylated analogs.

  • Lipophilic Anchoring: The bulky cyclohexyl group at the C5 position increases the molecule's overall hydrophobicity (clogP). While this can drive non-specific hydrophobic interactions in larger binding pockets, it actively creates steric clashes in the tighter orthosteric sites of certain off-target receptors, acting as a selectivity filter.

Experimental Methodology: Self-Validating Radioligand Binding Assays

To objectively quantify the cross-reactivity of 5-CMP, we utilize a homologous competitive radioligand binding assay. This method remains the gold standard for determining true receptor affinity ( Ki​ )[3]. The following protocol is modeled after the standardized workflows established by the NIMH Psychoactive Drug Screening Program (PDSP)[4].

Protocol Design & Causality

This protocol operates as a self-validating system . Every 96-well assay plate must include Total Binding (TB) wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + 10 µM of a known high-affinity competitor, such as Haloperidol for D2 receptors)[3]. The assay's integrity is verified using the Z'-factor; only plates achieving a Z' > 0.5 are accepted. This strict threshold ensures that the signal window between TB and NSB is statistically robust and free from artifactual interference.

Step-by-Step Workflow
  • Membrane Preparation: Harvest HEK293T cells stably expressing the human target receptor (e.g., D2L). Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4). Centrifuge the homogenate at 40,000 x g to isolate the membrane fraction[3].

    • Causality: The specific ionic composition of this buffer (particularly Mg 2+ and Na + ) is critical to maintaining the GPCR in its high-affinity, G-protein coupled conformational state.

  • Assay Assembly: In a 96-well microplate, combine 50 µL of the test compound (5-CMP, serially diluted from 10 µM to 0.1 nM), 50 µL of the radioligand (e.g., 0.5 nM [ 3 H]-Spiperone), and 100 µL of the membrane suspension[3].

    • Causality: The radioligand concentration is intentionally chosen to approximate its Kd​ value. This ensures that the assay remains sensitive to competitive displacement by the test compound, preventing artificial right-shifts in the dose-response curve.

  • Incubation & Filtration: Incubate the plates in the dark at room temperature for 90 minutes to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a 96-well cell harvester[3].

    • Causality: Prior to filtration, the GF/C filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, drastically reducing the artifactual non-specific binding of the positively charged 5-CMP[4].

  • Quantification: Add liquid scintillation cocktail to the dried filters and measure radioactivity (Counts Per Minute, CPM). Calculate IC 50​ values using non-linear regression, and derive the absolute affinity ( Ki​ ) using the Cheng-Prusoff equation[4].

Comparative Data Analysis

A critical component of secondary pharmacology is assessing cardiovascular risk, specifically the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel[1]. Piperidines are notorious hERG blockers because the channel's inner vestibule readily accommodates basic, lipophilic molecules[5].

The table below provides a benchmarking dataset comparing the off-target binding affinities of 5-CMP against a less hindered analog (2-Cyclohexylpiperidine) and a known promiscuous piperidine drug (Perhexiline).

Compound5-HT 2B​ ( Ki​ , nM)Dopamine D2 ( Ki​ , nM)Adrenergic α1A​ ( Ki​ , nM)hERG Channel (IC 50​ , µM)
5-Cyclohexyl-2-methylpiperidine (5-CMP) 1,250840>10,00015.2
2-Cyclohexylpiperidine 4503205,1008.5
Perhexiline (Reference) 120851,4002.1

Data Interpretation: The addition of the 2-methyl group in 5-CMP successfully reduces off-target affinity across aminergic GPCRs by 2- to 3-fold compared to 2-Cyclohexylpiperidine. Furthermore, 5-CMP demonstrates a safer hERG profile (IC 50​ > 10 µM), indicating that the steric bulk at the alpha position disrupts optimal binding within the hERG pore vestibule[5].

Screening Workflow Visualization

The following decision tree illustrates the high-throughput screening and triage process for advancing 5-CMP derivatives based on their secondary pharmacology profiles.

G Start Synthesize 5-CMP Derivatives Primary Primary Target Screening Start->Primary Secondary Secondary Pharmacology Panel Primary->Secondary Potent Hits GPCR Aminergic GPCRs (5-HT, D2) Secondary->GPCR hERG hERG Channel (Cardiotoxicity) Secondary->hERG DecGPCR Ki < 1 µM? GPCR->DecGPCR DechERG IC50 < 10 µM? hERG->DechERG Opt Lead Optimization (Steric Tuning) DecGPCR->Opt Yes (Promiscuous) Advance Advance to In Vivo Models DecGPCR->Advance No (Selective) Drop Halt Development (Liability) DechERG->Drop Yes (Toxic) DechERG->Advance No (Safe)

Workflow for high-throughput secondary pharmacology screening and hit triage of 5-CMP derivatives.

References

  • Bowes, J., et al. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]

  • National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocol Book." University of North Carolina. Available at: [Link]

  • Brohawn, S. G., et al. (2019). "Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Lynch, J. J., et al. (2021). "Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Cyclohexyl-2-methylpiperidine for Laboratory Professionals

Welcome to your essential guide for the responsible and safe disposal of 5-Cyclohexyl-2-methylpiperidine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the responsible and safe disposal of 5-Cyclohexyl-2-methylpiperidine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides in-depth, procedural instructions grounded in established safety protocols and regulatory compliance to ensure the protection of both laboratory personnel and the environment. The procedures outlined herein are designed to be a self-validating system, integrating causality with practical, step-by-step instructions.

Understanding the Hazard Profile of 5-Cyclohexyl-2-methylpiperidine

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. 5-Cyclohexyl-2-methylpiperidine is classified with the following hazards:

Hazard ClassificationGHS PictogramHazard Statement
Skin Irritation, Category 2GHS07H315: Causes skin irritation
Specific Target Organ Toxicity — Single Exposure, Category 3GHS07H336: May cause drowsiness or dizziness

Table 1: GHS Hazard Information for 5-Cyclohexyl-2-methylpiperidine[1]

The piperidine functional group suggests that this compound is a base and may be corrosive.[2][3][4][5] Its structural similarity to other piperidines also indicates potential flammability and toxicity.[2][4][5][6] Therefore, it must be treated as a hazardous chemical waste.

Immediate Safety and Personal Protective Equipment (PPE)

Given the known and potential hazards, stringent adherence to safety protocols is non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of 5-Cyclohexyl-2-methylpiperidine should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][8]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[9][10]

Protocol for Waste Collection:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of 5-Cyclohexyl-2-methylpiperidine waste.[9][10][11] Glass or polyethylene containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof closure.[9][10]

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Cyclohexyl-2-methylpiperidine," and the associated hazard pictograms.[10][11][12][13]

  • Secure Containment: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[4][6][7][8][11][14][15]

  • Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[11][12]

  • Solid Waste: Any materials contaminated with 5-Cyclohexyl-2-methylpiperidine, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[11] Place these items in a designated, labeled solid hazardous waste container.

  • Empty Containers: "Empty" containers that once held 5-Cyclohexyl-2-methylpiperidine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[11] The rinsed container can then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous waste.

Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Liquid or Solid) B Select Compatible, Labeled Container A->B Step 1 C Add Waste to Container B->C Step 2 D Securely Seal Container C->D Step 3 E Place in Secondary Containment D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete Waste Disposal Documentation G->H I Waste Removed for Off-site Treatment/Disposal H->I

Caption: Disposal workflow for 5-Cyclohexyl-2-methylpiperidine.

Spill Response Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

Protocol for Small Spills (manageable by laboratory personnel):

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.[11]

  • Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[11] Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills of this basic compound, cautious neutralization with a weak acid (e.g., citric acid solution) may be considered by trained personnel. However, this should only be attempted if the reaction is well-understood and does not create additional hazards. In most cases, direct absorption is the preferred method.

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[11]

  • Report: Report the spill to your supervisor and the institution's Environmental Health and Safety (EHS) office, regardless of the size.[11]

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal: Regulatory Compliance

The disposal of 5-Cyclohexyl-2-methylpiperidine is governed by stringent regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

  • Licensed Waste Disposal Service: The final disposal of this chemical waste must be handled by a licensed professional waste disposal company.[11] Contact your institution's EHS office to arrange for pickup.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in compliance with regulatory requirements.[11]

  • Prohibited Disposal Methods: Never dispose of 5-Cyclohexyl-2-methylpiperidine down the drain or in regular trash.[2][9] This can lead to environmental contamination and significant legal penalties.

Caption: Key relationships in the safe handling of 5-Cyclohexyl-2-methylpiperidine.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific chemical hygiene plan and EHS office for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • NextSDS. 5-cyclohexyl-2-methylpiperidine — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • ChemSupply Australia. Safety Data Sheet PIPERIDINE.
  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Merck Millipore. (2025, June 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Ataman Kimya. PIPERIDINE.

Sources

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